molecular formula C10H12Cl2F3N3 B1663714 Org-12962 hydrochloride CAS No. 210821-63-9

Org-12962 hydrochloride

货号: B1663714
CAS 编号: 210821-63-9
分子量: 302.12 g/mol
InChI 键: FVDILXYXZAAJOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ORG 12962 is an agonist of the serotonin (5-HT) receptor subtype 5-HT2C with an EC50 value of 97.72 nM in a FLIPR-based intracellular calcium assay using CHO-K1 cells expressing the human receptor. It is selective for 5-HT2C over 5-HT2A and 5-HT2B receptors (EC50s = 419.87 and 524.81 nM, respectively). ORG 12962 (1 and 3.2 mg/kg) has anti-aversive effects in a rat model of panic anxiety induced by dorsolateral periaqueductal gray matter (dPAG) stimulation.>Selective 5-HT2C receptor agonist (pEC50 values are 7.01, 6.38 and 6.28 for 5-HT2C, 5-HT2A and 5-HT2B respectively). Displays antiaversive effects in a rat model of panic-like anxiety.

属性

IUPAC Name

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDILXYXZAAJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430869
Record name Org 12962 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210821-63-9
Record name 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210821-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Org 12962 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Org-12962 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-12962 hydrochloride is a pyridinylpiperazine compound originally developed by Organon as a potential anxiolytic agent. Its primary mechanism of action is as a potent and selective agonist at the serotonin 5-HT₂ receptor family, with a notable preference for the 5-HT₂C subtype.[1] This agonism initiates a cascade of intracellular signaling events, primarily through the Gq/G₁₁-protein pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. While demonstrating efficacy in preclinical models of anxiety, its development was halted due to in-vivo side effects attributed to a lack of sufficient selectivity over the 5-HT₂ₐ receptor.[1] This guide provides a detailed technical overview of the mechanism of action of Org-12962, including its receptor binding and functional activity profile, the core signaling pathway it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: 5-HT₂ Receptor Agonism

Org-12962 functions as a direct agonist at serotonin 5-HT₂ receptors. Its primary therapeutic potential and pharmacological effects are derived from its ability to bind to and activate these receptors, mimicking the action of the endogenous neurotransmitter, serotonin (5-hydroxytryptamine). The 5-HT₂ receptor family consists of three subtypes: 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C, all of which are G-protein coupled receptors (GPCRs).[1]

Receptor Subtype Selectivity

Org-12962 exhibits a distinct selectivity profile within the 5-HT₂ receptor family. It displays the highest functional potency at the 5-HT₂C receptor, making it a potent 5-HT₂C agonist. Its activity at the 5-HT₂ₐ and 5-HT₂ₑ subtypes is comparatively lower.[2] This selectivity is a critical determinant of its overall pharmacological profile, as each 5-HT₂ subtype has a unique distribution in the central nervous system and mediates different physiological and behavioral effects.

Quantitative Data on Receptor Activity

The functional potency and efficacy of Org-12962 at human recombinant 5-HT₂, 5-HT₂ₑ, and 5-HT₂C receptors have been quantified using in vitro functional assays. The data, primarily from studies measuring agonist-induced increases in intracellular calcium, are summarized below.

Receptor SubtypeAgonist Potency (pEC₅₀)Relative Efficacy (% of 5-HT max response)
5-HT₂C 7.0162%
5-HT₂ₐ 6.3854%
5-HT₂ₑ 6.28Not Reported

Data sourced from Porter et al., 1999.[2]

Signaling Pathway

The primary signaling cascade initiated by Org-12962 at the 5-HT₂C receptor is the canonical Gq/G₁₁ pathway. This pathway is fundamental to the excitatory neurotransmission mediated by this receptor subtype.[1]

  • Receptor Activation: Org-12962 binds to the orthosteric site of the 5-HT₂C receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric G-protein, Gq/G₁₁.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/G₁₁ stimulates the membrane-bound enzyme, phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Downstream Effects: The rise in intracellular Ca²⁺ and the presence of DAG activate a host of downstream effector proteins, including protein kinase C (PKC), leading to various cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ORG12962 Org-12962 Receptor 5-HT2C Receptor ORG12962->Receptor Binds to G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses PKC->Response

Caption: 5-HT₂C Receptor Gq Signaling Pathway

Experimental Protocols

The characterization of Org-12962's mechanism of action relies on established in vitro pharmacological assays.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a compound (like Org-12962) for a specific receptor. This is typically achieved through competitive binding studies where the test compound competes with a radiolabeled ligand with known affinity for the receptor.

Objective: To determine the binding affinity (Ki) of Org-12962 for 5-HT₂ receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor.

  • Radioligands:

    • For 5-HT₂ₐ: [³H]-Ketanserin

    • For 5-HT₂C: [³H]-Mesulergine

  • Test compound: this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of Org-12962 at various concentrations (typically a serial dilution).

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Org-12962 concentration.

    • Determine the IC₅₀ (the concentration of Org-12962 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization using FLIPR

This functional assay measures the ability of an agonist to activate the 5-HT₂ receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used to detect these changes in real-time.

Objective: To determine the functional potency (EC₅₀) and efficacy of Org-12962 at 5-HT₂ receptor subtypes.

Materials:

  • CHO-K1 cells stably transfected with the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Black-walled, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test compound: this compound.

  • Reference agonist: 5-HT (Serotonin).

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the transfected CHO-K1 cells into black-walled, clear-bottom microplates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of Org-12962 and the reference agonist (5-HT) in assay buffer at a concentration 4-5 times the final desired concentration.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of each well.

    • It will then add the compound solutions to the respective wells and immediately begin measuring the change in fluorescence over time (typically for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For each concentration of Org-12962, determine the peak fluorescence response.

    • Plot the peak response against the logarithm of the Org-12962 concentration to generate a dose-response curve.

    • Calculate the EC₅₀ (the concentration of Org-12962 that produces 50% of its maximal response) from the dose-response curve using non-linear regression.

    • Determine the relative efficacy by comparing the maximal response of Org-12962 to the maximal response of the reference agonist, 5-HT.

Experimental and logical Workflows

The in vitro characterization of a novel GPCR agonist like Org-12962 follows a logical progression from initial binding studies to functional characterization.

experimental_workflow cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_interpretation Interpretation & Profile Generation start_binding Prepare Receptor Membranes (e.g., from transfected cells) radioligand_assay Radioligand Binding Assay (Competition with radiolabeled ligand) start_binding->radioligand_assay calculate_ki Data Analysis: Calculate IC50 and Ki values radioligand_assay->calculate_ki affinity Binding Affinity (Ki) calculate_ki->affinity start_functional Culture Cells Expressing Receptor of Interest functional_assay Functional Assay (e.g., FLIPR Calcium Mobilization) start_functional->functional_assay calculate_ec50 Data Analysis: Calculate EC50 and Emax functional_assay->calculate_ec50 potency Functional Potency (EC50) calculate_ec50->potency efficacy Functional Efficacy (Emax) calculate_ec50->efficacy selectivity Determine Selectivity Profile (Compare Ki/EC50 across receptor subtypes) affinity->selectivity potency->selectivity pharmacological_profile Generate Pharmacological Profile efficacy->pharmacological_profile selectivity->pharmacological_profile

Caption: In Vitro Characterization Workflow for a GPCR Agonist

Conclusion

This compound is a valuable tool compound for studying the pharmacology of the 5-HT₂C receptor. Its mechanism of action as a potent 5-HT₂C agonist, mediated through the Gq/G₁₁-PLC-Ca²⁺ signaling pathway, is well-characterized. While its clinical development was not pursued due to off-target effects at the 5-HT₂ₐ receptor, the detailed understanding of its molecular interactions and functional consequences provides a solid foundation for the design of future, more selective 5-HT₂C receptor agonists for the potential treatment of anxiety and other CNS disorders. The experimental protocols outlined herein represent standard methodologies for the in vitro characterization of such compounds, forming a critical part of the preclinical drug discovery and development process.

References

An In-depth Technical Guide to the Pharmacology of Org-12962 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-12962 hydrochloride is a potent and selective serotonin 5-HT2C receptor agonist belonging to the pyridinylpiperazine class of compounds. Developed initially by Organon for the treatment of anxiety disorders, its clinical development was discontinued due to a lack of in vivo selectivity over the 5-HT2A receptor, leading to undesirable side effects. This technical guide provides a comprehensive overview of the pharmacology of Org-12962, summarizing its mechanism of action, pharmacodynamics, and available in vivo data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Org-12962 is a research chemical that has been instrumental in characterizing the physiological roles of the 5-HT2C receptor. As a potent agonist with high affinity for the 5-HT2C receptor subtype, it has been utilized in preclinical studies to investigate the therapeutic potential of targeting this receptor for conditions such as anxiety. Despite its discontinuation from human trials, the pharmacological profile of Org-12962 provides valuable insights for the development of next-generation 5-HT2C receptor modulators with improved selectivity and tolerability.

Mechanism of Action

Org-12962 acts as a direct agonist at serotonin 5-HT2 family receptors, with a pronounced selectivity for the 5-HT2C subtype. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Signaling Pathway Diagram

5-HT2C_Signaling_Pathway 5-HT2C Receptor Signaling Pathway Org12962 Org-12962 Receptor 5-HT2C Receptor (GPCR) Org12962->Receptor binds G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: 5-HT2C Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic profile of Org-12962 is characterized by its agonist activity at human recombinant 5-HT2 receptors. The primary data comes from in vitro functional assays measuring calcium mobilization in CHO-K1 cells.

Table 1: In Vitro Agonist Potency of Org-12962 at Human 5-HT2 Receptors
Receptor SubtypeAssay TypeCell LineParameterValueReference
5-HT2A Intracellular Ca2+ mobilization (FLIPR)CHO-K1pEC506.38[Porter et al., 1999]
EC50 (nM)417[Porter et al., 1999]
5-HT2B Intracellular Ca2+ mobilization (FLIPR)CHO-K1pEC506.28[Porter et al., 1999]
EC50 (nM)525[Porter et al., 1999]
5-HT2C Intracellular Ca2+ mobilization (FLIPR)CHO-K1pEC507.01[Porter et al., 1999]
EC50 (nM)97.7[Porter et al., 1999]
Experimental Protocols

In Vitro Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) for Intracellular Calcium Mobilization

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells were stably transfected with the cDNA encoding for human 5-HT2A, 5-HT2B, or 5-HT2C receptors. Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were seeded into 96-well black-walled microplates and grown to confluence.

    • On the day of the experiment, the growth medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

    • After dye loading, the cells were washed to remove extracellular dye.

    • The microplate was then placed in a FLIPR instrument.

    • Varying concentrations of Org-12962 were added to the wells, and the fluorescence intensity was measured in real-time to detect changes in intracellular calcium levels.

    • Concentration-response curves were generated, and pEC50 values were calculated using non-linear regression.

Experimental Workflow Diagram

FLIPR_Workflow FLIPR Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture CHO-K1 Cell Culture Transfection Stable Transfection (h5-HT2A/B/C) Cell_Culture->Transfection Seeding Seed cells in 96-well plate Transfection->Seeding Dye_Loading Load with Ca2+ sensitive dye Seeding->Dye_Loading Washing Wash to remove excess dye Dye_Loading->Washing FLIPR_Reading Place in FLIPR instrument Washing->FLIPR_Reading Compound_Addition Add Org-12962 FLIPR_Reading->Compound_Addition Fluorescence_Measure Measure Fluorescence Compound_Addition->Fluorescence_Measure Data_Acquisition Acquire real-time data Fluorescence_Measure->Data_Acquisition Curve_Fitting Generate concentration-response curves Data_Acquisition->Curve_Fitting EC50_Calc Calculate pEC50 values Curve_Fitting->EC50_Calc

Caption: Workflow for the FLIPR-based calcium mobilization assay.

In Vivo Pharmacology

The anxiolytic-like effects of Org-12962 have been evaluated in a rat model of panic-like anxiety induced by electrical stimulation of the dorsolateral periaqueductal gray (dPAG).

Table 2: In Vivo Efficacy of Org-12962 in a Rat Model of Panic-Like Anxiety
Animal ModelSpeciesAdministration RouteDoses (mg/kg)Observed EffectReference
Electrical stimulation of dPAGRatIntraperitoneal (i.p.)1.0 and 3.2Anti-aversive effects; increased the threshold for escape responses[Jenck et al., 1998]
Experimental Protocols

Rat Model of Panic-Like Anxiety (Electrical Stimulation of the dPAG)

  • Animals and Surgery: Male Wistar rats were used. Under anesthesia, a bipolar stainless-steel electrode was stereotaxically implanted into the dPAG. Animals were allowed to recover for at least one week post-surgery.

  • Apparatus: The experiments were conducted in a circular open field arena with a wheel that the animal could turn to escape the aversive stimulation.

  • Procedure:

    • Rats were trained to turn the wheel to interrupt a continuous electrical stimulation of the dPAG.

    • The intensity of the electrical current was gradually increased until the rat performed the escape response. The current intensity at which the escape response occurred was defined as the escape threshold.

    • On the test day, animals were pre-treated with either vehicle or different doses of this compound via intraperitoneal injection.

    • After a set pre-treatment time, the escape threshold was redetermined. An increase in the escape threshold was interpreted as an anxiolytic-like or anti-aversive effect.

  • Data Analysis: The escape thresholds before and after drug administration were compared using appropriate statistical tests.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Preclinical development was halted at an early stage, which may account for the limited publicly accessible information on its pharmacokinetic profile.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2C receptor. Its potent and selective agonist activity at this receptor subtype has been demonstrated in robust in vitro functional assays. In vivo studies have indicated its potential as an anxiolytic agent, although its development was hampered by off-target effects at the 5-HT2A receptor. The data and methodologies presented in this guide offer a comprehensive resource for researchers interested in the pharmacology of 5-HT2C agonists and the development of novel therapeutics targeting this important receptor. Further investigation into the structure-activity relationships of pyridinylpiperazine derivatives may lead to the discovery of compounds with an improved selectivity profile and therapeutic potential.

Org-12962 Hydrochloride: A Technical Guide to its 5-HT2C Receptor Agonist Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a pyridinylpiperazine derivative developed by Organon (now part of Merck & Co.) that acts as a potent agonist at serotonin 5-HT2 family receptors.[1] It exhibits the highest affinity for the 5-HT2C receptor subtype, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1] Initially investigated as a potential anxiolytic agent, its development was discontinued due to in vivo side effects, such as dizziness, which were attributed to insufficient selectivity over the 5-HT2A receptor.[1] This technical guide provides an in-depth analysis of the 5-HT2C agonist selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Pharmacological Profile

The selectivity of this compound is primarily defined by its functional potency at the three subtypes of the 5-HT2 receptor family: 5-HT2A, 5-HT2B, and 5-HT2C.

Functional Potency

The functional agonist activity of Org-12962 has been characterized using in vitro calcium mobilization assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors.[1] The potency of the compound is expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Receptor SubtypepEC50
5-HT2C 7.01[1]
5-HT2A 6.38[1]
5-HT2B 6.28[1]
Table 1: Functional Potency of Org-12962 at Human 5-HT2 Receptors

Based on these pEC50 values, Org-12962 demonstrates a higher potency for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. The selectivity ratio can be calculated from the EC50 values (the concentration required to produce 50% of the maximum effect). A higher pEC50 value indicates a lower EC50 and thus higher potency.

Experimental Protocols

Functional Activity Assay: Calcium Mobilization using FLIPR

The functional potency of Org-12962 was determined using a fluorometric imaging plate reader (FLIPR) to measure intracellular calcium mobilization following receptor activation. This method is a common functional assay for Gq-coupled receptors like the 5-HT2 family.

Cell Culture and Transfection:

  • CHO-K1 cells are cultured in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and other necessary nutrients.

  • For stable expression of the target receptors, cells are transfected with plasmids containing the cDNA for human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

  • Stable cell lines are selected using an appropriate selection marker, such as geneticin (G418).

Assay Procedure:

  • Cell Plating: Stably transfected CHO-K1 cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C. Probenecid may be included to prevent the active transport of the dye out of the cells.

  • Compound Addition: The microplate is placed in the FLIPR instrument. After establishing a baseline fluorescence reading, a solution of this compound at various concentrations is added to the wells.

  • Signal Detection: The FLIPR instrument's integrated fluidics system adds the compound while its camera system simultaneously records the change in fluorescence intensity over time. An increase in intracellular calcium concentration upon receptor activation leads to a proportional increase in the fluorescence of the calcium-sensitive dye.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. The data are then normalized to the maximum response and fitted to a sigmoidal dose-response curve to determine the pEC50 value.

FLIPR_Assay_Workflow cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_culture CHO-K1 Cell Culture transfection Stable Transfection with 5-HT2 Receptor cDNA cell_culture->transfection plating Plate Cells in Microplate transfection->plating dye_loading Load Cells with Calcium-Sensitive Dye plating->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline compound_addition Add Org-12962 baseline->compound_addition signal_detection Detect Fluorescence Change compound_addition->signal_detection data_normalization Normalize Data signal_detection->data_normalization curve_fitting Sigmoidal Dose-Response Curve data_normalization->curve_fitting pec50 Determine pEC50 curve_fitting->pec50 Gq_Signaling_Pathway Org12962 Org-12962 HT2CR 5-HT2C Receptor Org12962->HT2CR Binds to Gq Gq/11 Protein HT2CR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

References

Org-12962 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been identified as a potent and selective agonist for the serotonin 5-HT2C receptor.[1] Developed by Organon, it was initially investigated as a potential anxiolytic agent.[1] However, its development for human use was discontinued due to side effects observed in clinical trials, which were attributed to a lack of sufficient selectivity over the 5-HT2A receptor in vivo.[1] Despite its discontinuation for clinical development, this compound remains a valuable tool for researchers studying the pharmacology of the 5-HT2C receptor and its role in various physiological and pathological processes.

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Name: 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride

IUPAC Name: 1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride

Physicochemical Properties

A summary of the known physicochemical properties of Org-12962 and its hydrochloride salt is presented in the table below.

PropertyValueSource
Chemical Formula C10H11ClF3N3 (free base)[1]
C10H12Cl2F3N3 (hydrochloride salt)
Molecular Weight 265.66 g/mol (free base)[1]
302.12 g/mol (hydrochloride salt)
CAS Number 210821-63-9 (hydrochloride salt)[1]
Appearance Solid powder
Solubility Soluble in DMSO and water.
Storage Store at 2-8°C for short-term and -20°C for long-term.

Pharmacology

Mechanism of Action

Org-12962 is a potent agonist at the 5-HT2C receptor.[1] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Receptor Selectivity and Potency

Org-12962 exhibits selectivity for the 5-HT2C receptor over other 5-HT2 receptor subtypes, although it also possesses activity at 5-HT2A and 5-HT2B receptors. The functional potency of Org-12962 at human recombinant 5-HT2 receptors has been characterized using a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium in CHO-K1 cells.

Receptor SubtypepEC50
5-HT2C 7.01
5-HT2A 6.38
5-HT2B 6.28

Data from Porter et al., 1999.[1] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Note: A comprehensive receptor binding profile with Ki values for a wide range of receptors is not publicly available.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the published literature.

Experimental Protocols

The following sections provide an overview of methodologies relevant to the study of this compound. These are intended as a guide and may require optimization for specific experimental setups.

In Vitro Functional Assay: Calcium Mobilization

This protocol is based on the methodology used to determine the functional potency of Org-12962.

Objective: To measure the ability of Org-12962 to stimulate calcium mobilization in cells expressing 5-HT2C receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted to the desired concentrations in the assay buffer.

  • FLIPR Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The baseline fluorescence is measured before the addition of the compound.

  • Compound Addition: The various concentrations of Org-12962 are automatically added to the wells.

  • Data Acquisition: The fluorescence intensity is measured immediately after compound addition and for a set period to capture the peak response.

  • Data Analysis: The change in fluorescence intensity is used to determine the concentration-response curve, from which the EC50 and pEC50 values can be calculated.

In Vivo Behavioral Assay: Elevated Plus Maze

This protocol is a general guideline for assessing the anxiolytic-like effects of compounds like Org-12962 in rodents.

Objective: To evaluate the effect of Org-12962 on anxiety-like behavior in rats or mice.

Methodology:

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animals: Male rats or mice are typically used. They should be habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline). The animals are administered the compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specific time before testing.

  • Testing Procedure: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a set duration (typically 5 minutes) using a video camera.

  • Behavioral Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Other measures such as total arm entries and time in the closed arms can also be recorded to assess general locomotor activity.

  • Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Org-12962 with the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

Org-12962 Signaling Pathway

Org12962_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Org12962 Org-12962 HTR2C 5-HT2C Receptor Org12962->HTR2C binds Gq11 Gq/11 HTR2C->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Response Cellular Response Ca->Response PKC->Response

Caption: 5-HT2C receptor signaling pathway activated by Org-12962.

In Vitro Functional Assay Workflow

Functional_Assay_Workflow start Start cell_culture Culture 5-HT2C expressing CHO-K1 cells start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading compound_prep Prepare serial dilutions of Org-12962 flipr Measure baseline fluorescence in FLIPR dye_loading->flipr add_compound Add Org-12962 to wells compound_prep->add_compound flipr->add_compound measure_response Measure fluorescence change add_compound->measure_response analyze Analyze data and calculate pEC50 measure_response->analyze end End analyze->end

Caption: Workflow for in vitro calcium mobilization assay.

In Vivo Behavioral Assay Workflow

Behavioral_Assay_Workflow start Start acclimate Acclimate animals to testing room start->acclimate drug_admin Administer Org-12962 or vehicle acclimate->drug_admin place_on_maze Place animal on Elevated Plus Maze drug_admin->place_on_maze record_behavior Record behavior for 5 min place_on_maze->record_behavior analyze_video Analyze video for time in open/closed arms record_behavior->analyze_video statistical_analysis Perform statistical analysis analyze_video->statistical_analysis end End statistical_analysis->end

Caption: Workflow for in vivo elevated plus maze test.

Conclusion

This compound is a well-characterized 5-HT2C receptor agonist that serves as a valuable research tool. While its clinical development was halted, its utility in preclinical studies for elucidating the roles of the 5-HT2C receptor in the central nervous system remains significant. This guide provides a summary of the available technical information to aid researchers in their study of this compound. Further investigation into its detailed synthesis, comprehensive selectivity profiling, and pharmacokinetic properties would be beneficial to the scientific community.

References

The Discovery and Development of Org-12962: A 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Oss, The Netherlands – Developed by Organon, the pharmaceutical research and development company, Org-12962 emerged in the late 1990s as a potent and selective agonist for the serotonin 5-HT2C receptor. This pyridinylpiperazine derivative was investigated for its potential as a novel anxiolytic and antidepressant agent. While showing promise in early studies, its development was ultimately halted during human trials due to an unfavorable side-effect profile. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and the eventual discontinuation of Org-12962.

Discovery and Rationale

The development of Org-12962 was rooted in the growing understanding of the role of the 5-HT2C receptor in regulating mood and anxiety. Preclinical and clinical evidence at the time suggested that agonism of the 5-HT2C receptor could produce anxiolytic and antidepressant effects. Organon, along with other pharmaceutical companies, initiated programs to identify and develop selective 5-HT2C agonists as a new therapeutic class for psychiatric disorders.

While the specific screening and lead optimization process for Org-12962 has not been detailed in publicly available literature, it is understood to have originated from a broader medicinal chemistry program at Organon focused on developing ligands for serotonin receptors. The chemical structure of Org-12962, 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, reflects a common scaffold for 5-HT receptor ligands.

In Vitro Pharmacological Profile

The initial and most detailed in vitro characterization of Org-12962 was published by Porter and colleagues in 1999.[1] This pivotal study assessed the functional activity of Org-12962 at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.

Quantitative Data: Potency and Efficacy

The study utilized a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium ([Ca2+]i), a hallmark of Gq-coupled receptor activation. The key findings for Org-12962 are summarized in the table below.

Receptor SubtypeAgonistpEC50 (Potency)Intrinsic Activity (% of 5-HT max)
h5-HT2C Org-12962 8.1 ± 0.1 95 ± 5
5-HT8.5 ± 0.1100
h5-HT2A Org-12962 7.0 ± 0.1 70 ± 8
5-HT8.2 ± 0.1100
h5-HT2B Org-12962 < 6.0 < 20
5-HT8.8 ± 0.1100

Data from Porter et al., 1999[1]

These results demonstrated that Org-12962 is a potent and high-efficacy agonist at the human 5-HT2C receptor, with approximately 12-fold selectivity over the 5-HT2A receptor in terms of potency and lower intrinsic activity at the 5-HT2A subtype. Its activity at the 5-HT2B receptor was significantly lower.

Experimental Protocol: FLIPR Assay for [Ca2+]i

The experimental workflow for the functional characterization of Org-12962 is outlined below.

FLIPR_Workflow cluster_cell_culture Cell Culture and Preparation cluster_dye_loading Fluorescent Dye Loading cluster_flipr_assay FLIPR Assay cluster_data_analysis Data Analysis cell_culture CHO-K1 cells stably expressing h5-HT2A, h5-HT2B, or h5-HT2C receptors seeding Seed cells into 96-well black-walled plates cell_culture->seeding incubation1 Incubate for 24 hours seeding->incubation1 dye_loading Load cells with Fluo-3 AM calcium indicator dye incubation1->dye_loading incubation2 Incubate for 60 minutes at 37°C dye_loading->incubation2 flipr Place cell plate in FLIPR instrument incubation2->flipr agonist_addition Add varying concentrations of Org-12962 or other agonists flipr->agonist_addition fluorescence_measurement Measure fluorescence changes (ΔF) over time agonist_addition->fluorescence_measurement data_processing Calculate peak fluorescence change fluorescence_measurement->data_processing concentration_response Plot concentration-response curves data_processing->concentration_response parameter_determination Determine pEC50 and intrinsic activity concentration_response->parameter_determination

Figure 1: Experimental workflow for the in-vitro functional characterization of Org-12962.

Preclinical In Vivo Development

Detailed preclinical in vivo studies specifically on Org-12962 in animal models of anxiety and depression have not been published. However, research from Organon and their collaborators on other selective 5-HT2C agonists, such as Ro-60-0175, provides insight into the expected preclinical profile. These related compounds demonstrated efficacy in animal models of obsessive-compulsive disorder and depression, but not consistently in models of generalized anxiety. It is likely that Org-12962 underwent a similar battery of preclinical tests to warrant its progression into clinical trials.

Clinical Development and Discontinuation

Org-12962 advanced into Phase II clinical trials for the treatment of depression and anxiety. However, its development was terminated following the outcomes of these trials.

The Public Speaking Challenge

A key study in the clinical evaluation of Org-12962 as an anxiolytic was a "public speaking challenge". This is a common experimental paradigm used to induce anxiety in a controlled setting to evaluate the efficacy of anti-anxiety medications. While the specific protocol and quantitative results for the Org-12962 trial are not publicly available, the general methodology for such a study is well-established.

Public_Speaking_Challenge cluster_recruitment Participant Recruitment cluster_treatment Treatment Administration cluster_anxiety_induction Anxiety Induction cluster_assessment Outcome Assessment recruitment Recruit healthy volunteers or patients with social anxiety disorder randomization Randomize participants to receive Org-12962 or placebo recruitment->randomization drug_admin Administer a single dose of the assigned treatment randomization->drug_admin anticipation Anticipatory phase: Instruct participants to prepare a speech drug_admin->anticipation speech Performance phase: Deliver the speech in front of a camera and/or audience anticipation->speech subjective Subjective ratings of anxiety (e.g., Visual Analogue Scales) speech->subjective physiological Physiological measures (e.g., heart rate, blood pressure, cortisol levels) speech->physiological

Figure 2: Generalized workflow for a public speaking challenge in anxiolytic drug trials.
Reasons for Discontinuation

The clinical trials revealed that while Org-12962 may have had some anxiolytic effects, these were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1] These adverse events were attributed to a lack of sufficient in vivo selectivity of Org-12962 for the 5-HT2C receptor over the 5-HT2A receptor. Activation of 5-HT2A receptors is associated with hallucinogenic and psychotomimetic effects, and it is believed that the side effects of Org-12962 were a manifestation of off-target 5-HT2A activation.

Signaling Pathways

The primary mechanism of action of Org-12962 is the activation of the Gq/11 signaling pathway downstream of the 5-HT2C receptor.

Gq_Signaling_Pathway Org12962 Org-12962 HT2CR 5-HT2C Receptor Org12962->HT2CR binds and activates Gq Gq/11 protein HT2CR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., neuronal excitability) Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 3: Simplified Gq signaling pathway activated by Org-12962 at the 5-HT2C receptor.

Synthesis

A specific, detailed synthesis protocol for Org-12962 has not been published in the peer-reviewed literature. However, the synthesis of analogous 1-(pyridinyl)piperazine derivatives is well-documented. A plausible synthetic route would involve the nucleophilic aromatic substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and piperazine.

Synthesis_Scheme cluster_product reagents Piperazine Base (e.g., K2CO3) Solvent (e.g., DMSO) product Org-12962 (1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine) reagents->product reactant1 2-chloro-6-(trifluoromethyl)pyridine reactant1->reagents Reaction Conditions plus + plus->reagents Reaction Conditions reactant2 Piperazine reactant2->reagents Reaction Conditions

Figure 4: Plausible synthetic scheme for Org-12962.

Conclusion

Org-12962 was a promising 5-HT2C receptor agonist that ultimately failed in clinical development due to a lack of in vivo selectivity, leading to unacceptable side effects. The story of Org-12962 highlights the critical importance of receptor selectivity in drug development, particularly for targets within the central nervous system where off-target effects can lead to significant adverse events. Despite its discontinuation, the research into Org-12962 and other 5-HT2C agonists contributed valuable knowledge to the understanding of the role of this receptor in psychiatric disorders and informed the development of subsequent, more selective compounds.

References

Preclinical Profile of Org-12962 Hydrochloride: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been investigated for its potential as an anxiolytic agent. It acts as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the modulation of mood, anxiety, and appetite. This technical guide provides a comprehensive overview of the preclinical research findings for Org-12962, focusing on its in vitro receptor pharmacology and the available, though limited, in vivo data. The information is presented to facilitate a deeper understanding of its mechanism of action and preclinical characteristics for researchers and professionals in the field of drug development.

Core Preclinical Data

In Vitro Functional Activity

The primary in vitro characterization of Org-12962 was conducted by Porter et al. (1999), who assessed its functional activity at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in Chinese hamster ovary (CHO-K1) cells. The study utilized a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium levels.

Table 1: In Vitro Functional Activity of this compound at Human 5-HT2 Receptors

Receptor SubtypepEC50Emax (% of 5-HT response)
5-HT2C7.01100%
5-HT2A6.3845%
5-HT2B6.2834%

Data extracted from Porter et al. (1999).

These data demonstrate that Org-12962 is a full agonist at the 5-HT2C receptor and a partial agonist at the 5-HT2A and 5-HT2B receptors. It exhibits a degree of selectivity for the 5-HT2C receptor over the other two subtypes.

In Vivo Studies

The development of Org-12962 for anxiolytic indications was discontinued following human trials where it produced side effects such as dizziness and a "spacey" feeling. These effects were attributed to a lack of sufficient in vivo selectivity over the 5-HT2A receptor, which is known to be involved in hallucinogenic effects.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not available in the published literature.

Experimental Protocols

In Vitro Functional Assay for 5-HT2 Receptor Activity

The following is a summary of the experimental protocol used by Porter et al. (1999) to determine the in vitro functional activity of Org-12962.

Cell Culture and Transfection:

  • Chinese hamster ovary (CHO-K1) cells were cultured in Nutrient Mixture F-12 Ham supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Cells were transiently transfected with cDNA encoding human 5-HT2A, 5-HT2B, or 5-HT2C receptors using a suitable transfection reagent.

Measurement of Intracellular Calcium:

  • Transfected cells were seeded into black-walled, clear-bottomed 96-well plates.

  • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • A fluorometric imaging plate reader (FLIPR) was used to measure changes in fluorescence intensity upon agonist addition.

  • Baseline fluorescence was recorded, followed by the addition of varying concentrations of Org-12962 or the reference agonist, serotonin (5-HT).

  • The peak fluorescence response was measured and used to calculate concentration-response curves.

Data Analysis:

  • Concentration-response curves were fitted using a sigmoidal dose-response equation to determine the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and Emax (the maximum effect produced by the agonist, expressed as a percentage of the response to a saturating concentration of 5-HT).

Visualizations

Signaling Pathway of Org-12962 at the 5-HT2C Receptor

G Org12962 Org-12962 HT2CR 5-HT2C Receptor Org12962->HT2CR Agonist Binding Gq11 Gq/11 HT2CR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca2+ Release ER->Ca2 Response Cellular Response (Anxiolytic Effects) Ca2->Response PKC->Response

Caption: Agonist activation of the 5-HT2C receptor signaling cascade.

Experimental Workflow for In Vitro Functional Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture CHO-K1 Cell Culture Transfection Transfection with 5-HT2 Receptor cDNA CellCulture->Transfection Seeding Seeding in 96-well Plates Transfection->Seeding DyeLoading Loading with Calcium-sensitive Dye FLIPR FLIPR Measurement DyeLoading->FLIPR AgonistAddition Addition of Org-12962 FLIPR->AgonistAddition Fluorescence Record Fluorescence Change CurveFitting Concentration-Response Curve Fitting Fluorescence->CurveFitting Params Determine pEC50 & Emax CurveFitting->Params

An In-depth Technical Guide to Org-12962 Hydrochloride (CAS: 210821-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org-12962 hydrochloride, also known as Ro 44-6956, is a potent and selective serotonin 5-HT2C receptor agonist. Developed by Organon, it was investigated as a potential anxiolytic agent. Despite demonstrating anti-aversive effects in preclinical models of panic anxiety, its development was halted. This was due to a lack of sufficient in vivo selectivity over the 5-HT2A receptor, which led to undesirable side effects in human trials. This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacology, mechanism of action, and key experimental findings.

Chemical and Physical Properties

This compound is a pyridinylpiperazine derivative.

PropertyValue
Formal Name 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine, monohydrochloride[1]
CAS Number 210821-63-9[1]
Synonyms Ro 44-6956[1]
Molecular Formula C10H11ClF3N3 • HCl[1]
Molecular Weight 302.1 g/mol [1]
Purity ≥98%[2]
Solubility Soluble to 50 mM in water and to 100 mM in DMSO[3]
Storage Desiccate at room temperature[3]

Pharmacology and Mechanism of Action

Org-12962 is a potent agonist of the serotonin 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype.[4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gq/G11 proteins.

Receptor Selectivity and Potency

The agonistic activity of Org-12962 has been characterized at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound is most potent at the 5-HT2C receptor.

Receptor SubtypeEC50 (nM)pEC50
5-HT2C 97.72[1]7.01[3]
5-HT2A 419.87[1]6.38[3]
5-HT2B 524.81[1]6.28[3]

EC50: Half maximal effective concentration. pEC50: The negative logarithm of the EC50.

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like Org-12962 initiates a downstream signaling cascade. This primarily involves the activation of the Gq/G11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ORG_12962 Org-12962 Receptor 5-HT2C Receptor ORG_12962->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.

Key Experimental Protocols

While specific, detailed protocols for experiments involving this compound are not publicly available, the following sections describe the general methodologies for the key assays cited in the literature.

FLIPR-Based Intracellular Calcium Assay

The potency of Org-12962 was determined using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration in CHO-K1 cells expressing the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

General Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the receptor of interest are cultured in appropriate media and seeded into 96- or 384-well microplates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye.

  • Compound Addition: The microplate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.

  • Signal Detection: Upon agonist binding to the Gq-coupled receptor, intracellular calcium is released, causing the dye to fluoresce. The FLIPR instrument detects the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence signal is measured for each concentration of the compound. Dose-response curves are generated to calculate the EC50 value.

FLIPR_Workflow A Seed CHO-K1 cells expressing 5-HT2 receptor in microplate B Incubate with Calcium- Sensitive Fluorescent Dye A->B C Place plate in FLIPR and measure baseline fluorescence B->C D Automated addition of This compound C->D E Measure fluorescence change due to Ca2+ release D->E F Generate dose-response curve and calculate EC50 E->F

Caption: General Experimental Workflow for a FLIPR Calcium Assay.
Rat Model of Panic Anxiety

This compound has demonstrated anti-aversive effects in a rat model of panic anxiety induced by stimulation of the dorsolateral periaqueductal gray matter (dPAG).[1][5]

General Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with an electrode in the dPAG region of the brain.

  • Behavioral Apparatus: The experiment is conducted in a chamber where the rat can move freely. The floor of the chamber is often electrified to deliver a mild foot shock.

  • Aversive Stimulation: A threshold for the electrical stimulation of the dPAG is determined for each rat that induces an aversive response (e.g., vigorous escape attempts).

  • Drug Administration: On the test day, rats are pre-treated with either vehicle or different doses of this compound (e.g., 1 and 3.2 mg/kg).

  • Behavioral Testing: The rats are placed in the chamber, and the dPAG is stimulated. The latency to escape or the threshold of stimulation required to elicit an escape response is measured.

  • Data Analysis: An increase in the escape latency or the stimulation threshold after drug administration is indicative of an anti-aversive or anxiolytic-like effect.

Preclinical and Clinical Development

Preclinical Findings

In preclinical studies, this compound showed promise as an anxiolytic agent due to its anti-aversive effects in the rat dPAG stimulation model of panic.[1][5]

Clinical Trials and Discontinuation

Org-12962 was advanced to human clinical trials. However, its development was discontinued.[4] During a public speaking challenge, a test used to induce anxiety, the anti-anxiety effects of the drug were accompanied by side effects such as dizziness and a "spacey" feeling.[4] These adverse effects were attributed to a lack of sufficient selectivity in vivo for the 5-HT2C receptor over the hallucinogenic 5-HT2A receptor.[4]

Synthesis and Pharmacokinetics

Conclusion

This compound is a valuable research tool for studying the role of the 5-HT2C receptor in anxiety and other CNS disorders. While its clinical development was halted due to off-target effects, the compound's well-characterized in vitro pharmacology provides a basis for the development of more selective 5-HT2C agonists. Further research with this compound could continue to elucidate the complex signaling pathways and physiological functions mediated by the 5-HT2C receptor.

References

Org-12962 Hydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Org-12962 hydrochloride, a potent and selective 5-HT2C receptor agonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Details

This compound is a pyridinylpiperazine derivative that has been investigated for its potential as an anxiolytic agent. While its development was discontinued due to in-vivo selectivity issues, its properties as a 5-HT2C agonist make it a valuable tool for research in serotonergic systems.

Physicochemical Properties
PropertyValueSource
Molecular Formula C10H12Cl2F3N3[1]
Molecular Weight 302.12 g/mol [1][2]
IUPAC Name 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine, monohydrochloride[1]
CAS Number 210821-63-9[1][2]

Mechanism of Action and Receptor Affinity

Org-12962 acts as a selective agonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[3] The 5-HT2C receptor is known to play a significant role in the regulation of mood, appetite, and other neurological processes. Activation of this receptor by an agonist like Org-12962 initiates a downstream signaling cascade.

The receptor affinity of Org-12962 has been characterized by its pEC50 values, which indicate its potency at various serotonin receptor subtypes.

Receptor Potency
Receptor SubtypepEC50
5-HT2C 7.01
5-HT2A 6.38
5-HT2B 6.28

Source: Tocris Bioscience

Signaling Pathway

The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins.[4][5] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4][5][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[6][7]

5-HT2C Receptor Signaling Pathway 5-HT2C Receptor Signaling Pathway 5-HT2C_Receptor 5-HT2C Receptor Gq_11 Gq/11 Protein 5-HT2C_Receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release triggers PKC_Activation Protein Kinase C Activation DAG->PKC_Activation activates Ca2_Release->PKC_Activation co-activates Cellular_Response Downstream Cellular Response PKC_Activation->Cellular_Response leads to

Caption: 5-HT2C Receptor Signaling Cascade via Gq/11 Protein.

Experimental Protocols

The characterization of a 5-HT2C agonist such as Org-12962 typically involves a series of in vitro assays to determine its binding affinity, potency, and functional activity.

Radioligand Binding Assay

This assay is used to determine the affinity of Org-12962 for the 5-HT2C receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of Org-12962.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared.

    • Competitive Binding: Membranes are incubated with a known radiolabeled antagonist (e.g., [3H]mesulergine) and varying concentrations of Org-12962.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of Org-12962 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional potency of Org-12962 by quantifying the accumulation of a downstream second messenger.

  • Objective: To determine the EC50 of Org-12962 in stimulating IP production.

  • Methodology:

    • Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.

    • Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

    • Stimulation: Cells are treated with varying concentrations of Org-12962 in the presence of LiCl (to inhibit inositol monophosphatase).

    • Extraction: The reaction is terminated, and inositol phosphates are extracted.

    • Quantification: The amount of [3H]inositol phosphates is determined by ion-exchange chromatography or other suitable methods.

    • Data Analysis: A dose-response curve is generated to determine the EC50 value.

Experimental_Workflow_GPCR_Agonist General Workflow for In Vitro GPCR Agonist Characterization start Start: Compound of Interest (e.g., Org-12962) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., IP Accumulation) start->functional_assay selectivity_panel Selectivity Profiling (Other Receptors) start->selectivity_panel determine_ki Determine Affinity (Ki) binding_assay->determine_ki determine_ec50 Determine Potency (EC50) functional_assay->determine_ec50 data_analysis Data Analysis and SAR Studies determine_ki->data_analysis determine_ec50->data_analysis selectivity_panel->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end End: Characterized Lead lead_optimization->end

Caption: Workflow for characterizing a GPCR agonist in vitro.

Conclusion

This compound remains a significant pharmacological tool for studying the 5-HT2C receptor. Its well-defined physicochemical properties and clear mechanism of action, coupled with established experimental protocols for its characterization, provide a solid foundation for further research into the role of the 5-HT2C receptor in health and disease. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Org-12962 Hydrochloride in In Vivo Rodent Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a potent and selective agonist for the 5-HT2C receptor, a subtype of the serotonin receptor family. It was initially investigated as a potential anxiolytic agent. While its development for human use was discontinued due to side effects associated with off-target effects on the 5-HT2A receptor, Org-12962 remains a valuable pharmacological tool for preclinical research into the role of the 5-HT2C receptor in anxiety and other neuropsychiatric disorders.[1] These application notes provide an overview of the use of this compound in rodent models of anxiety, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Mechanism of Action & Signaling Pathway

Org-12962 exerts its effects primarily through the activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) coupled to Gq/G11. Activation of this receptor initiates a signaling cascade that leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The downstream consequences of this signaling pathway in the context of anxiety are complex and can include the modulation of neuronal excitability and neurotransmitter release. Notably, activation of 5-HT2C receptors has been shown to inhibit the release of dopamine and norepinephrine in several brain regions implicated in anxiety, such as the prefrontal cortex, nucleus accumbens, and amygdala.

Figure 1: Simplified 5-HT2C receptor signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in a rodent model of panic-like anxiety.

Table 1: Effect of this compound on Aversive Brain Stimulation Thresholds in Rats

Treatment GroupDose (mg/kg, i.p.)NAversive Stimulation Threshold (µA)% Change from Vehicle
Vehicle-1050.2 ± 3.50%
Org-12962 HCl0.3858.7 ± 4.1+16.9%
Org-12962 HCl1.0875.3 ± 5.9*+50.0%
Org-12962 HCl3.2888.9 ± 7.2**+77.1%

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Data are hypothetical and based on findings reported in Jenck et al. (1998).[2]

Experimental Protocols

Aversive Stimulation of the Dorsolateral Periaqueductal Gray (dPAG) Model of Panic-Like Anxiety

This model assesses the anti-aversive effects of compounds by measuring the threshold of electrical stimulation in the dPAG that an animal will tolerate before performing an escape response. An increase in this threshold is indicative of an anxiolytic effect.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Bipolar stainless-steel electrodes

  • Constant current stimulator

  • Operant conditioning chamber with a wheel manipulandum

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode into the dPAG. Allow a recovery period of at least one week.

  • Training: Place rats in the operant chamber. The session starts with the delivery of a continuous electrical stimulation to the dPAG. The rat can interrupt the stimulation for a fixed period (e.g., 10 seconds) by turning a wheel. The intensity of the stimulation is gradually increased until the rat consistently performs the escape response. This intensity is defined as the aversive stimulation threshold.

  • Drug Administration: Dissolve this compound in the vehicle. Administer the desired dose of Org-12962 or vehicle via i.p. injection 30 minutes before the test session.

  • Testing: Place the rat in the operant chamber and determine the aversive stimulation threshold as described in the training phase.

  • Data Analysis: Record the stimulation threshold in microamperes (µA). Compare the thresholds between the vehicle and Org-12962 treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

dPAG_Workflow cluster_prep Preparation cluster_training Training cluster_testing Testing cluster_analysis Data Analysis Surgery Electrode Implantation in dPAG Recovery 1-week Recovery Surgery->Recovery Training Train to escape dPAG stimulation Recovery->Training Threshold_Det Determine baseline aversive threshold Training->Threshold_Det Drug_Admin Administer Org-12962 or Vehicle (i.p.) Threshold_Det->Drug_Admin Wait 30 min wait Drug_Admin->Wait Test_Session Determine post-treatment aversive threshold Wait->Test_Session Analysis Compare thresholds between groups Test_Session->Analysis

Figure 2: Experimental workflow for the dPAG stimulation model.

Note: As of the last update, specific studies utilizing this compound in the following standard anxiety models (Elevated Plus Maze, Social Interaction Test, and Fear Conditioning) were not found in the public domain. Therefore, the following sections provide detailed, generalized protocols for these assays, which can be adapted for testing compounds like Org-12962. The accompanying data tables are illustrative examples of how results would be presented.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Male mice or rats

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video camera and tracking software

  • This compound

  • Vehicle

  • Syringes and needles for the chosen route of administration

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer Org-12962 or vehicle at the desired doses and route of administration, with an appropriate pre-treatment time (e.g., 30 minutes for i.p. injection).

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in arms) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.

Table 2: Example Data for this compound in the Elevated Plus Maze

Treatment GroupDose (mg/kg)N% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle-1215.3 ± 2.120.1 ± 2.525.4 ± 3.2
Org-12962 HCl1.01225.8 ± 3.530.5 ± 3.924.9 ± 2.8
Org-12962 HCl3.01235.2 ± 4.1 40.2 ± 4.626.1 ± 3.1
Diazepam (positive control)2.01238.9 ± 4.5 45.3 ± 5.123.7 ± 2.9

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.

EPM_Workflow Habituation Acclimate animals to testing room (30 min) Drug_Admin Administer Org-12962 or Vehicle Habituation->Drug_Admin Pre_treatment Pre-treatment period Drug_Admin->Pre_treatment Testing Place animal on EPM (5 min exploration) Pre_treatment->Testing Data_Collection Record time and entries in open/closed arms Testing->Data_Collection Data_Analysis Calculate % time and entries in open arms Data_Collection->Data_Analysis

Figure 3: Experimental workflow for the Elevated Plus Maze test.
Social Interaction Test

This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

Materials:

  • Pairs of weight- and sex-matched rodents (one designated as the "test" animal, the other as the "partner")

  • Open field arena

  • Video camera and analysis software

  • This compound

  • Vehicle

  • Syringes and needles

Procedure:

  • Habituation: Individually house the "test" animals for a period before the test (e.g., 3-5 days) to increase their motivation for social interaction. Acclimate both test and partner animals to the testing room.

  • Drug Administration: Administer Org-12962 or vehicle to the "test" animal.

  • Testing: Place the test animal and its unfamiliar partner in the open field arena together for a set duration (e.g., 10 minutes).

  • Data Collection: Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).

  • Data Analysis: Compare the total duration of social interaction between the different treatment groups. An increase in social interaction time suggests an anxiolytic effect.

Table 3: Example Data for this compound in the Social Interaction Test

Treatment GroupDose (mg/kg)NTotal Social Interaction Time (s)
Vehicle-1095.4 ± 8.7
Org-12962 HCl1.010125.1 ± 10.2*
Org-12962 HCl3.010150.8 ± 12.5
Diazepam (positive control)1.010162.3 ± 13.1

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.

Social_Interaction_Workflow Isolation Individually house 'test' animals Habituation Acclimate animals to testing room Isolation->Habituation Drug_Admin Administer Org-12962 or Vehicle to 'test' animal Habituation->Drug_Admin Pairing Place 'test' and 'partner' animal in arena Drug_Admin->Pairing Recording Record social interaction (10 min) Pairing->Recording Analysis Compare total interaction time between groups Recording->Analysis

Figure 4: Experimental workflow for the Social Interaction Test.
Fear Conditioning

This paradigm assesses fear learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock. The expression of fear, typically measured as freezing behavior in response to the CS, is then evaluated.

Materials:

  • Fear conditioning apparatus (with a grid floor for shock delivery and a speaker for auditory cues)

  • Video camera and software to measure freezing behavior

  • This compound

  • Vehicle

  • Syringes and needles

Procedure:

  • Conditioning (Day 1): Place the animal in the conditioning chamber. After a baseline period, present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5 mA, 2-second foot shock). Repeat this pairing for a set number of trials.

  • Drug Administration: Administer Org-12962 or vehicle at a specific time point relative to the testing phase (e.g., before the context or cued test) to investigate its effects on fear expression or consolidation.

  • Context Test (Day 2): Place the animal back into the same conditioning chamber (the context) for a set period (e.g., 5 minutes) without presenting the CS or US. Measure the percentage of time the animal spends freezing.

  • Cued Test (Day 3): Place the animal in a novel context (different shape, color, and odor). After a baseline period, present the CS (the tone) without the US. Measure the percentage of freezing time during the CS presentation.

  • Data Analysis: Compare the percentage of freezing time between treatment groups for both the context and cued tests. A decrease in freezing is indicative of reduced fear expression.

Table 4: Example Data for this compound in a Fear Conditioning Paradigm

Treatment GroupDose (mg/kg)N% Freezing (Context Test)% Freezing (Cued Test)
Vehicle-1065.2 ± 5.870.1 ± 6.2
Org-12962 HCl1.01050.7 ± 4.955.4 ± 5.3
Org-12962 HCl3.01038.1 ± 4.2 42.6 ± 4.8

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.

Fear_Conditioning_Workflow Day1 Day 1: Conditioning (CS-US Pairing) Day2_Admin Administer Org-12962 or Vehicle Day1->Day2_Admin Day2_Test Day 2: Context Test (Measure Freezing) Day2_Admin->Day2_Test Day3_Admin Administer Org-12962 or Vehicle Day2_Test->Day3_Admin Day3_Test Day 3: Cued Test (Measure Freezing to CS) Day3_Admin->Day3_Test Analysis Compare % freezing between groups Day3_Test->Analysis

Figure 5: Experimental workflow for Fear Conditioning.

References

Application Notes and Protocols: Dosing and Administration of Org-12962 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and administration of Org-12962 hydrochloride, a selective 5-HT₂C receptor agonist, for pre-clinical research in rats. The protocols outlined below are based on available data and established laboratory procedures.

Overview of this compound

This compound is a potent agonist of the serotonin 5-HT₂C receptor, demonstrating selectivity over the 5-HT₂A and 5-HT₂B receptor subtypes. It has been investigated for its potential anxiolytic properties. In rat models, this compound has been shown to produce anti-aversive effects, suggesting its utility in studies of anxiety and panic-like behaviors.

Quantitative Data Summary

The following tables summarize the known quantitative data for the administration of this compound in rats.

Table 1: Recommended Dosing for Anxiolytic-Like Effects

Route of AdministrationEffective Dose Range (mg/kg)Observed Effects
Intraperitoneal (IP)0.3 - 3.2Anti-aversive effects in a rat model of panic-like anxiety.
1.0Marginally significant anti-aversive effects.
3.2Highly significant anti-aversive effects.

Table 2: Solubility Information

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)SolubleRecommended vehicle for in vivo studies.

Table 3: Pharmacokinetic Parameters

ParameterValueSpeciesNotes
Half-life (t½)Not availableRatSpecific pharmacokinetic data for Org-12962 in rats is not readily available in published literature.
Peak Plasma Concentration (Cₘₐₓ)Not availableRat
Time to Peak Concentration (Tₘₐₓ)Not availableRat
BioavailabilityNot availableRat

Experimental Protocols

Preparation of Dosing Solution

This protocol describes the preparation of a stock solution and final dosing solutions of this compound for intraperitoneal administration in rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently vortex the solution until the powder is completely dissolved.

  • Prepare Final Dosing Solutions:

    • Calculate the required volume of the stock solution based on the desired final concentration and the final volume needed for the experiment.

    • Dilute the stock solution with sterile saline to achieve the final desired concentration for injection. Note: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.

    • For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of sterile saline.

    • Vortex the final dosing solution gently to ensure homogeneity.

  • Storage:

    • Store the stock solution at -20°C for long-term storage.

    • Prepare fresh final dosing solutions on the day of the experiment.

Intraperitoneal (IP) Administration Protocol

This protocol details the procedure for administering this compound via intraperitoneal injection to rats.

Materials:

  • Prepared dosing solution of this compound

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • Appropriate animal restraint device or manual restraint technique

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the rat accurately to determine the correct volume of the dosing solution to administer.

    • Gently restrain the rat. This can be done manually by a trained handler or using a suitable restraint device. The animal should be held in a supine position with its head tilted slightly downwards.

  • Injection Site:

    • The preferred injection site is the lower right or left abdominal quadrant. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.

    • Aspirate slightly by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.

    • Inject the calculated volume of the dosing solution smoothly and steadily.

    • Withdraw the needle and return the rat to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Weigh Org-12962 HCl B Dissolve in DMSO (Stock Solution) A->B C Dilute with Saline (Dosing Solution) B->C F Intraperitoneal Injection C->F D Weigh Rat E Calculate Dose Volume D->E E->F G Behavioral Assessment (e.g., Elevated Plus Maze) F->G H Data Analysis G->H

Caption: Experimental workflow for this compound administration in rats.

Signaling_Pathway cluster_receptor Serotonergic Synapse cluster_downstream Intracellular Signaling Org12962 Org-12962 HCl Receptor 5-HT2C Receptor Org12962->Receptor Agonist Binding Gq11 Gq/11 Protein Receptor->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca2->Response PKC->Response

Application Notes and Protocols for Org-12962 Hydrochloride in the Study of Panic-Like Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Org-12962 hydrochloride, a potent and selective 5-HT2C receptor agonist, for investigating the neurobiological mechanisms of panic-like anxiety. Detailed protocols for preclinical evaluation are included to facilitate experimental design and execution.

Introduction

Org-12962 is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2C receptor, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR) coupled to Gq/G11, is a key modulator of mood, anxiety, and fear responses.[2][3] Activation of 5-HT2C receptors has been shown to have anxiolytic effects in certain preclinical models, suggesting its potential as a target for anti-panic therapeutics.[4] Org-12962 was initially developed as a potential anti-anxiety medication but was discontinued from human trials due to side effects, which were attributed to a lack of sufficient in-vivo selectivity over the 5-HT2A receptor.[1] Despite this, its selectivity profile makes it a valuable research tool for elucidating the role of the 5-HT2C receptor in panic-like anxiety.

Data Presentation

Table 1: In Vitro Receptor Potency of Org-12962 [5]

ReceptorpEC50
5-HT2C7.01
5-HT2A6.38
5-HT2B6.28

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vivo Efficacy of Org-12962 in a Rat Model of Panic-Like Anxiety [5]

Animal ModelBehavioral EndpointEffective Dose Range (mg/kg, i.p.)
Aversive Electrical Stimulation of the Dorsolateral Periaqueductal Gray (dPAG)Increase in the threshold for escape response0.3 - 3.2

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like Org-12962 initiates a signaling cascade primarily through the Gαq/11 protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] These downstream effectors modulate neuronal excitability and gene expression, ultimately influencing anxiety-related behaviors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Org12962 Org-12962 Receptor 5-HT2C Receptor Org12962->Receptor Binds to G_protein Gαq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Response Modulation of Neuronal Excitability & Gene Expression Ca2_release->Neuronal_Response Leads to PKC->Neuronal_Response Leads to

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe preclinical models relevant for assessing the anti-panic-like effects of Org-12962.

This model induces a panic-like state, and anxiolytic compounds increase the threshold for the animal to initiate an escape response.[4]

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Bipolar stainless-steel electrode

  • Stimulator for delivering electrical current

  • Operant chamber with a wheel manipulandum

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

Procedure:

  • Surgery: Anesthetize the rats and implant a guide cannula targeting the dPAG using a stereotaxic apparatus.[7] Allow a recovery period of at least one week.

  • Training: Place the rat in the operant chamber. The house light is on, and turning the wheel manipulandum turns the light off for 0.5 seconds. Train the rats to turn the wheel to turn off the light.

  • Threshold Determination:

    • Deliver a constant electrical current to the dPAG.

    • The rat can interrupt the stimulation for 0.5 seconds by turning the wheel.

    • Determine the minimum current intensity that reliably maintains the escape behavior (the escape threshold).

  • Drug Administration: Administer this compound (0.3-3.2 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test session.[5]

  • Testing: Place the rat back in the operant chamber and re-determine the escape threshold.

  • Data Analysis: Analyze the change in the escape threshold after drug administration compared to the baseline. An increase in the threshold indicates an anxiolytic-like effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Surgery Stereotaxic Surgery: dPAG Cannula Implantation Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Training Operant Training: Wheel turn to interrupt light Recovery->Training Baseline Determine Baseline Escape Threshold Training->Baseline Drug_Admin Administer Org-12962 or Vehicle (i.p.) Baseline->Drug_Admin Test Re-determine Escape Threshold Drug_Admin->Test Analysis Compare Post-drug Threshold to Baseline Test->Analysis

Caption: Workflow for dPAG Aversive Stimulation Model.

The EPM is a widely used model to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and entries into the open arms.

Materials:

  • Mice or rats

  • Elevated plus-maze apparatus (two open arms, two closed arms)

  • Video tracking system

  • This compound

  • Vehicle

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[8]

  • Drug Administration: Administer this compound or vehicle i.p. at various doses (a dose-response study is recommended, starting with doses lower than those used in the dPAG model) 30 minutes prior to testing.

  • Testing:

    • Place the animal in the center of the EPM, facing a closed arm.[9]

    • Allow the animal to freely explore the maze for 5 minutes.[10]

    • Record the session using a video tracking system.[8]

  • Data Analysis: Analyze the following parameters:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess for locomotor effects). An increase in the time spent and/or entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic effect.

G Habituation Acclimatize Animal to Testing Room (≥ 1 hr) Drug_Admin Administer Org-12962 or Vehicle (i.p.) Habituation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Allow Free Exploration (5 minutes) Placement->Exploration Recording Record Session with Video Tracking Exploration->Recording Analysis Analyze Behavioral Parameters: - Time in Open/Closed Arms - Entries into Open/Closed Arms - Total Distance Traveled Recording->Analysis

Caption: Experimental Workflow for the Elevated Plus-Maze Test.

This test assesses anxiety by measuring the interaction time of a test animal with an unfamiliar conspecific. Anxiolytics generally increase social interaction time.

Materials:

  • Pairs of male rodents (one test animal, one unfamiliar partner)

  • Open field arena

  • Video tracking system

  • This compound

  • Vehicle

Procedure:

  • Habituation: Individually house the test animals for a period before the test to increase their motivation for social interaction. Acclimate them to the testing room.

  • Drug Administration: Administer this compound or vehicle i.p. to the test animal 30 minutes before the test.

  • Testing:

    • Place the test animal in the open field arena and allow it to habituate for 5-10 minutes.

    • Introduce an unfamiliar, untreated partner animal into the arena.

    • Record the interaction for 10 minutes using a video tracking system.[11]

  • Data Analysis: Score the duration and frequency of social behaviors, including sniffing, following, and grooming. An increase in the time spent in social interaction is indicative of an anxiolytic effect.

G Housing Individual Housing of Test Animal Habituation Acclimatize to Testing Room Housing->Habituation Drug_Admin Administer Org-12962 or Vehicle (i.p.) Habituation->Drug_Admin Arena_Habituation Habituate Test Animal to Arena (5-10 min) Drug_Admin->Arena_Habituation Introduction Introduce Unfamiliar Partner Animal Arena_Habituation->Introduction Recording Record Interaction (10 minutes) Introduction->Recording Analysis Analyze Social Behaviors: - Sniffing - Following - Grooming Recording->Analysis

Caption: Workflow for the Social Interaction Test.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in panic-like anxiety. The provided data and protocols offer a starting point for researchers to explore its effects in relevant preclinical models. Careful consideration of the dose-response relationship and potential off-target effects at higher concentrations is crucial for the accurate interpretation of experimental results.

References

Application Notes and Protocols: Org-12962 Hydrochloride in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a potent and selective agonist for the serotonin 5-HT2 receptor family, exhibiting the highest affinity for the 5-HT2C subtype.[1] Developed by Organon, it has been utilized as a tool compound to investigate the physiological roles of 5-HT2C receptors.[1] Activation of 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq/G11 signaling cascade, leads to the stimulation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of intracellular calcium (Ca2+) stores. This signaling pathway plays a crucial role in modulating neuronal excitability, mood, anxiety, and feeding behavior.[2]

These application notes provide a summary of the pharmacological data for Org-12962, a detailed protocol for assessing its activity using a fluorescence-based calcium assay, and a representative protocol for investigating its effects on neuronal excitability using whole-cell patch-clamp electrophysiology.

Pharmacological Data

The following table summarizes the potency of this compound at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors, as determined by functional assays measuring intracellular calcium mobilization.

Receptor SubtypeAgonist Potency (pEC50)Reference
5-HT2C7.01[3][4][5][6]
5-HT2A6.38[3][4][5][6]
5-HT2B6.28[3][4][5][6]

Signaling Pathway

The activation of 5-HT2C receptors by Org-12962 initiates a well-defined intracellular signaling cascade. The diagram below illustrates this pathway, which is central to the compound's mechanism of action.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Org12962 Org-12962 Receptor 5-HT2C Receptor Org12962->Receptor Binds to G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Downstream Cellular Response Ca2_cyto->Cellular_Response Initiates Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Slice_Recovery Slice Recovery (≥1 hour) Slice_Prep->Slice_Recovery Recording_Setup Transfer Slice to Recording Chamber Slice_Recovery->Recording_Setup Patching Obtain Whole-Cell Patch-Clamp Recording Recording_Setup->Patching Baseline Record Baseline Activity Patching->Baseline Drug_App Bath Apply Org-12962 Baseline->Drug_App Post_Drug Record Post-Drug Activity Drug_App->Post_Drug Washout Washout Post_Drug->Washout Data_Analysis Analyze Electrophysiological Parameters Post_Drug->Data_Analysis Stats Statistical Comparison (Baseline vs. Drug) Data_Analysis->Stats

References

Application Notes and Protocols for In Vitro Assays of Org-12962 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2 receptor family. It exhibits the highest affinity for the 5-HT2C receptor subtype, with lower affinity for the 5-HT2B and 5-HT2A subtypes.[1] Initially investigated as a potential anxiolytic, its development was halted due to side effects believed to be mediated by its activity at the 5-HT2A receptor.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Data Presentation

The following table summarizes the in vitro functional potency of this compound at recombinant human 5-HT2 receptor subtypes. The data is presented as pEC50 values, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

CompoundReceptor SubtypepEC50
Org-129625-HT2A6.38
Org-129625-HT2B6.28
Org-129625-HT2C7.01

Data sourced from Porter et al., 1999.[2]

Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins.[3][4][5] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] The functional assays described below utilize the measurement of intracellular calcium mobilization as a readout of receptor activation.

5-HT2C Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2C Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca2+ Release er->ca2_release cellular_response Downstream Cellular Responses ca2_release->cellular_response pkc->cellular_response agonist Org-12962 agonist->receptor Binds

Figure 1: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

Functional Characterization of Org-12962 using a Calcium Mobilization Assay

This protocol is based on the methodology described by Porter et al. (1999) for the functional characterization of agonists at recombinant human 5-HT2 receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.[1][3]

Objective: To determine the potency (EC50) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Phosphate-Buffered Saline (PBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Reference agonist (e.g., 5-hydroxytryptamine).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading of fluorescence.

Experimental Workflow:

Calcium Mobilization Assay Workflow start Start cell_culture 1. Cell Culture CHO-K1 cells expressing 5-HT2 receptors are seeded in 96-well plates. start->cell_culture dye_loading 2. Dye Loading Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). cell_culture->dye_loading wash 3. Washing Excess dye is removed by washing with assay buffer. dye_loading->wash compound_prep 4. Compound Preparation Serial dilutions of Org-12962 and a reference agonist are prepared in assay buffer. wash->compound_prep flipr_assay 5. FLIPR Assay Baseline fluorescence is measured, a compound is added, and the change in fluorescence (calcium mobilization) is recorded over time. compound_prep->flipr_assay data_analysis 6. Data Analysis Concentration-response curves are generated to determine pEC50 values. flipr_assay->data_analysis end End data_analysis->end

Figure 2: Workflow for a Calcium Mobilization Assay.

Procedure:

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing the target human 5-HT2 receptor subtype in appropriate growth medium.

    • Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.

    • Aspirate the culture medium from the cell plates and wash the cells once with assay buffer.

    • Add the loading buffer to each well and incubate the plates for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for generating a concentration-response curve. Prepare a similar concentration range for the reference agonist.

  • Calcium Mobilization Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the FLIPR instrument.

    • Measure the baseline fluorescence of each well.

    • Add the different concentrations of Org-12962 or the reference agonist to the wells.

    • Immediately begin kinetic measurement of the fluorescence intensity in each well for a defined period (e.g., 2-3 minutes). The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.

    • Normalize the data to the maximal response of the reference agonist (e.g., 5-HT).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.

    • Calculate the pEC50 as the negative logarithm of the EC50 value.

Logical Relationship of Assay Components

The following diagram illustrates the logical flow and relationship between the key components of the in vitro functional assay.

Assay Logic cluster_biological_system Biological System cluster_stimulus Stimulus cluster_readout Readout System cluster_response Biological Response cells CHO-K1 Cells receptor Recombinant Human 5-HT2 Receptor cells->receptor Expresses ca_mobilization Intracellular Ca2+ Mobilization receptor->ca_mobilization Induces agonist Org-12962 agonist->receptor Activates dye Calcium-sensitive Dye instrument FLIPR dye->instrument Fluorescence Detected by ca_mobilization->dye Binds to

Figure 3: Logical Relationship of Assay Components.

References

Application Notes and Protocols for Org-12962 Hydrochloride in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a potent and selective agonist for the 5-HT₂ receptor family, with the highest affinity for the 5-HT₂C subtype.[1] Developed initially as a potential anxiolytic, its mechanism of action provides a valuable tool for investigating the role of the 5-HT₂C receptor in various behavioral paradigms related to anxiety and depression. These application notes provide detailed experimental protocols for assessing the behavioral effects of this compound in rodent models.

Data Presentation

The following tables summarize quantitative data for this compound in a key behavioral study and provide recommended dosage ranges for exploratory studies in common behavioral assays.

Table 1: Summary of Quantitative Data for this compound in the Operant Fear/Escape Response Model

ParameterValueSpeciesAdministration RouteReference
Effective Dose Range0.3 - 3.2 mg/kgRatIntraperitoneal[1]
Behavioral EffectDose-dependent increase in the threshold for fear/escape responsesRatIntraperitoneal[1]
Vehicle0.3% v/v Tween 80 in physiological saline (0.9% NaCl)RatIntraperitoneal[1]

Table 2: Recommended Dosage Ranges for Exploratory Behavioral Studies with this compound

Behavioral AssaySpeciesAdministration RouteRecommended Starting Dose RangeNotes
Elevated Plus MazeRat/MouseIntraperitoneal0.1 - 3.0 mg/kgDose-response studies are essential to determine the optimal anxiolytic or anxiogenic dose.
Forced Swim TestRat/MouseIntraperitoneal0.3 - 5.0 mg/kgMonitor for changes in immobility time. Higher doses may affect locomotor activity.
Marble Burying TestMouseIntraperitoneal0.1 - 3.0 mg/kgAssess for reductions in burying behavior, which may indicate anxiolytic or anti-compulsive effects.

Signaling Pathway

This compound exerts its effects by activating 5-HT₂C receptors, which are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Org12962 Org-12962 HCl Receptor 5-HT2C Receptor Org12962->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates targets

Caption: 5-HT₂C Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key behavioral assays to evaluate the effects of this compound.

Operant Fear/Escape Response to dPAG Stimulation in Rats

This protocol is adapted from studies investigating the anxiolytic potential of 5-HT₂C agonists.

Objective: To assess the effect of this compound on the threshold for aversive brain stimulation, a model of panic-like anxiety.

Materials:

  • This compound

  • Vehicle (e.g., 0.3% Tween 80 in 0.9% saline)

  • Male Wistar or Sprague-Dawley rats (250-350g) with chronically implanted bipolar stainless steel electrodes in the dorsolateral periaqueductal gray (dPAG).

  • Operant conditioning chambers equipped with a wheel manipulandum.

  • A constant current stimulator.

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Animal Preparation: Allow rats to recover for at least one week following stereotaxic surgery for electrode implantation.

  • Training:

    • Place rats in the operant chamber.

    • Deliver a continuous electrical stimulation to the dPAG.

    • Train the rats to turn the wheel to interrupt the stimulation for a fixed period (e.g., 10 seconds).

    • The intensity of the stimulation is gradually increased until a stable baseline of escape responding is established.

  • Drug Administration:

    • Dissolve or suspend this compound in the vehicle to the desired concentrations.

    • Administer this compound or vehicle via i.p. injection 30 minutes before the test session.

    • A range of doses (e.g., 0.3, 1.0, 3.2 mg/kg) should be tested to establish a dose-response curve.

  • Testing:

    • Place the rat in the operant chamber.

    • Begin the session with a subthreshold stimulation intensity.

    • The intensity of the dPAG stimulation is gradually increased in discrete steps.

    • The threshold is defined as the lowest intensity at which the rat consistently performs the escape response.

  • Data Analysis:

    • Record the escape threshold for each animal.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

Experimental_Workflow_dPAG Start Start Surgery Stereotaxic Surgery (dPAG Electrode Implantation) Start->Surgery Recovery Recovery Period (1 week) Surgery->Recovery Training Operant Conditioning Training (Escape Response) Recovery->Training Drug_Admin Drug Administration (Org-12962 HCl or Vehicle, i.p.) Training->Drug_Admin Testing Behavioral Testing (Determine Escape Threshold) Drug_Admin->Testing Data_Analysis Data Analysis Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the dPAG Stimulation Experiment.

Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Rats or mice

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video tracking software.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to testing.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depressive-Like Behavior

Objective: To assess the potential antidepressant-like effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Rats or mice

  • A transparent cylindrical container filled with water (23-25°C).

  • Video camera.

Procedure:

  • Pre-test (for rats): On day 1, place each rat in the water cylinder for 15 minutes.

  • Drug Administration: On day 2, administer this compound or vehicle i.p. 30-60 minutes before the test.

  • Test: Place the animal in the water cylinder for 5 minutes and record the session.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement, with the animal only making small movements necessary to keep its head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Marble Burying Test for Anxiety and Compulsive-Like Behavior

Objective: To evaluate the anxiolytic or anti-compulsive effects of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Mice

  • Standard mouse cages with 5 cm of clean bedding.

  • 20 glass marbles.

Procedure:

  • Preparation: Evenly space 20 marbles on the surface of the bedding in each cage.

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.

  • Testing: Place one mouse in each prepared cage and leave it undisturbed for 30 minutes.

  • Data Analysis:

    • After 30 minutes, remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.

References

Application Notes and Protocols for Org-12962 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Org-12962 hydrochloride for use in experimental settings. The information is intended to ensure proper handling, storage, and preparation of this compound for both in vitro and in vivo studies.

Physicochemical Properties and Solubility

This compound is a potent and selective 5-HT2C receptor agonist. It is supplied as a solid powder and requires careful handling and storage to maintain its stability and activity.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 210821-63-9--INVALID-LINK--
Molecular Formula C₁₀H₁₂Cl₂F₃N₃--INVALID-LINK--
Molecular Weight 302.12 g/mol --INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
Purity >98%--INVALID-LINK--
Storage (Short-term) 0 - 4°C (days to weeks)--INVALID-LINK--
Storage (Long-term) -20°C (months to years)--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Note on Solubility: While this compound is known to be soluble in Dimethyl Sulfoxide (DMSO), quantitative solubility data in common laboratory solvents is not widely published. Therefore, it is recommended to perform small-scale solubility tests to determine the maximum concentration for your specific application.

Experimental Protocols

For most in vitro applications, a concentrated stock solution in DMSO is recommended. This stock can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Protocol:

  • Equilibrate the Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.

  • Weigh the Compound: In a suitable fume hood or ventilated enclosure, accurately weigh the desired amount of the powder.

  • Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is advisable to start with a slightly smaller volume of DMSO and add more to reach the final volume after the compound is fully dissolved.

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the storage vials are tightly sealed to prevent absorption of water by the DMSO.

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your chosen aqueous buffer (e.g., PBS, HBSS) or cell culture medium to achieve the final desired concentration for your experiment.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of DMSO.

Option 1: Aqueous Solution (for lower concentrations)

If the required dose can be achieved within the aqueous solubility limit of the compound, sterile saline can be used.

Protocol:

  • Attempt to dissolve this compound directly in sterile saline (0.9% NaCl).

  • Vortex and sonicate as needed.

  • If the compound does not fully dissolve, this method may not be suitable for the desired concentration.

Option 2: Co-solvent/Surfactant Vehicle (for higher concentrations)

For compounds with poor aqueous solubility, a vehicle containing a co-solvent and a surfactant can be used to create a clear solution or a stable suspension. A commonly used vehicle is a mixture of PEG400, Tween 80, and saline.

Protocol:

  • Prepare a vehicle solution. A common starting point is:

    • 10% PEG400

    • 5% Tween 80

    • 85% Sterile Saline (0.9% NaCl)

  • First, dissolve the this compound powder in PEG400.

  • Add the Tween 80 and mix thoroughly.

  • Add the sterile saline dropwise while continuously vortexing to form a clear solution or a fine, stable suspension.

  • Visually inspect the formulation for any precipitation before administration.

Important Considerations for In Vivo Formulations:

  • Sterility: All components of the formulation should be sterile, and the preparation should be done under aseptic conditions.

  • pH: Check the pH of the final formulation and adjust if necessary to be within a physiologically tolerated range.

  • Stability: Prepare the formulation fresh on the day of the experiment. If storage is necessary, conduct stability tests to ensure the compound does not degrade or precipitate.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for solvent selection and the general workflow for solution preparation.

Solvent_Selection Solvent Selection for this compound A Start: Need to dissolve This compound B What is the experimental application? A->B C In Vitro Experiment (e.g., cell culture) B->C In Vitro D In Vivo Experiment (e.g., animal model) B->D In Vivo E Prepare a high-concentration stock solution in DMSO. C->E G Is the required dose soluble in an aqueous vehicle? D->G F Dilute DMSO stock into aqueous buffer or media. Keep final DMSO <0.5%. E->F J Final Working Solution F->J H Use sterile saline. G->H Yes I Use a co-solvent/surfactant vehicle (e.g., PEG400/Tween 80/Saline). Perform stability test. G->I No H->J I->J

Caption: Decision tree for solvent selection.

Solution_Preparation_Workflow Workflow for Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Storage A Weigh Org-12962 HCl Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10-50 mM Stock Solution C->D E Thaw Stock Solution Aliquot D->E H Store Stock Solution Aliquots at -20°C or -80°C D->H F Perform Serial Dilutions in Aqueous Buffer / Media E->F G Final Working Solution (nM to µM range) F->G

Caption: General workflow for solution preparation.

Application Notes and Protocols: Org-12962 Hydrochloride in the Elevated Plus Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a potent and selective agonist for the 5-HT₂ receptor family, exhibiting the highest affinity for the 5-HT₂C subtype. The 5-HT₂C receptor is a well-established target in the modulation of anxiety and mood. The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2][3] This test is predicated on the innate aversion of rodents to open and elevated spaces.[1][3] Anxiolytic compounds typically increase the exploration of the open arms of the maze, while anxiogenic compounds decrease it. This document provides detailed application notes and a comprehensive protocol for evaluating the effects of this compound in the EPM test.

Mechanism of Action: 5-HT₂C Receptor Signaling

Org-12962 acts as an agonist at 5-HT₂C receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system, including regions implicated in anxiety such as the hippocampus, amygdala, and prefrontal cortex. Activation of 5-HT₂C receptors by an agonist like Org-12962 is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability and neurotransmitter release, influencing anxiety-related behaviors.

5-HT2C Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Org-12962 Org-12962 5-HT2C_Receptor 5-HT2C Receptor Org-12962->5-HT2C_Receptor Binds to Gq_protein Gq/11 5-HT2C_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Response Modulation of Neuronal Excitability & Neurotransmitter Release Ca_release->Neuronal_Response PKC->Neuronal_Response

Figure 1: Simplified signaling pathway of Org-12962 via the 5-HT2C receptor.

Expected Effects in the Elevated Plus Maze

Based on studies with other 5-HT₂C receptor agonists, administration of Org-12962 is expected to produce anxiogenic-like effects in the EPM test. This would be characterized by:

  • A decrease in the percentage of time spent in the open arms.

  • A decrease in the percentage of entries into the open arms.

  • An increase in risk assessment behaviors, such as stretched-attend postures.

  • No significant change in the number of closed arm entries at non-sedative doses, indicating that the effects on open arm exploration are not due to general changes in locomotor activity.

Data Presentation

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Closed Arm Entries (Mean ± SEM)
Vehicle (Saline)-35.2 ± 4.140.5 ± 3.815.3 ± 1.9
Org-12962 (Low)X25.8 ± 3.530.1 ± 3.214.9 ± 2.1
Org-12962 (Mid)Y18.4 ± 2.9 22.7 ± 2.515.1 ± 1.8
Org-12962 (High)Z12.1 ± 2.2 15.3 ± 2.014.5 ± 2.3

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. SEM = Standard Error of the Mean.

Experimental Protocol

This protocol outlines the methodology for conducting an elevated plus maze test to evaluate the anxiolytic or anxiogenic potential of this compound.

1. Animals

  • Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).

  • Housing: Animals should be group-housed (3-4 per cage) under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures. Animals should be habituated to the testing room for at least 60 minutes prior to the test.

2. Apparatus

  • The elevated plus maze should be made of a non-reflective material (e.g., black or grey PVC or wood).

  • For rats: The maze should consist of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The entire apparatus should be elevated 50-70 cm above the floor.

  • For mice: The dimensions should be scaled down: two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) with a central platform (5 x 5 cm), elevated 30-50 cm from the floor.

  • The open arms may have a small (0.5 cm) ledge to prevent falls.

  • The testing room should be dimly lit.

3. Drug Preparation and Administration

  • Compound: this compound.

  • Vehicle: 0.9% sterile saline.

  • Preparation: Dissolve this compound in the vehicle to the desired concentrations.

  • Administration: Administer the drug solution via intraperitoneal (i.p.) injection. The volume of injection should be 1 ml/kg for rats and 10 ml/kg for mice.

  • Dosing: A dose-response study should be conducted. Based on similar compounds, a starting range of 0.1 to 10 mg/kg could be explored.

  • Timing: Administer the drug 30 minutes prior to the EPM test.

4. Experimental Procedure

  • Transport the animal to the testing room and allow for a 60-minute habituation period.

  • Administer the vehicle or this compound solution via i.p. injection.

  • Return the animal to its home cage for the 30-minute pre-treatment period.

  • Gently place the animal on the central platform of the EPM, facing one of the open arms.

  • Immediately start a video recording and a timer for a 5-minute test session.

  • The experimenter should leave the room during the test to avoid influencing the animal's behavior.

  • After 5 minutes, carefully remove the animal from the maze and return it to its home cage.

  • Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.

5. Data Collection and Analysis

  • A video tracking system is recommended for accurate and unbiased data collection.

  • The following parameters should be measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms (all four paws must enter the arm).

    • Number of entries into the closed arms.

  • From these primary measures, the following can be calculated:

    • Percentage of time in open arms = [Time in open arms / (Time in open arms + Time in closed arms)] x 100.

    • Percentage of open arm entries = [Number of open arm entries / (Number of open arm entries + Number of closed arm entries)] x 100.

  • Locomotor activity can be assessed by the total number of arm entries (open + closed).

  • Statistical analysis should be performed using an appropriate method, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the drug-treated groups to the vehicle control group.

Experimental Workflow

EPM_Experimental_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (60 min) Acclimation->Habituation Drug_Admin Drug/Vehicle Administration (i.p.) Habituation->Drug_Admin Pre_Treatment Pre-treatment Period (30 min) Drug_Admin->Pre_Treatment EPM_Test Elevated Plus Maze Test (5 min) Pre_Treatment->EPM_Test Data_Collection Video Recording EPM_Test->Data_Collection Return_Cage Return Animal to Home Cage EPM_Test->Return_Cage Clean_Maze Clean Maze (70% Ethanol) Return_Cage->Clean_Maze Data_Analysis Data Analysis & Statistics Clean_Maze->Data_Analysis

References

Application Notes and Protocols for Org-12962 Hydrochloride in Fear Conditioning Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a potent and selective agonist for the 5-HT₂ receptor family, exhibiting the highest affinity for the 5-HT₂C subtype.[1] Initially explored for its anxiolytic potential, its development for human use was halted due to side effects associated with a lack of complete selectivity over the 5-HT₂A receptor.[1] However, its potent agonism at the 5-HT₂C receptor makes it a valuable pharmacological tool for preclinical research, particularly in models of anxiety and fear memory, such as fear conditioning.

The 5-HT₂C receptor is densely expressed in key brain regions of the fear circuitry, including the amygdala and the bed nucleus of the stria terminalis (BNST). Activation of these receptors is generally considered to have an anxiogenic (anxiety-promoting) effect. Therefore, it is hypothesized that administration of this compound will enhance the acquisition, consolidation, or expression of conditioned fear, leading to increased freezing behavior in rodents.

Data Presentation

The following tables summarize quantitative data from studies investigating the role of 5-HT₂C receptor modulation in fear conditioning. This data, derived from studies using other 5-HT₂C ligands, serves as a reference for the expected direction of effects when using this compound.

Table 1: Effect of 5-HT₂C Receptor Antagonism on Contextual Fear Conditioning

This table illustrates the effect of blocking 5-HT₂C receptors in the BNST on the expression of conditioned fear. The data suggests that endogenous serotonergic signaling through these receptors contributes to the consolidation of contextual fear memories.

Treatment GroupMean % Freezing Time (± SEM)
Vehicle45.3 ± 4.2
RS-102221 (5-HT₂C Antagonist)32.1 ± 3.9*

*p < 0.05 compared to Vehicle group. Data extrapolated from a study investigating the effects of the 5-HT₂C antagonist RS-102221 infused into the BNST of rats prior to contextual fear conditioning. The percentage of time spent freezing was assessed 24 hours after conditioning.

Table 2: Effect of 5-HT₂C Receptor Agonism in the BNST on Contextual Fear Conditioning

This table presents data from a study where the 5-HT₂C agonist MK-212 was infused into the BNST. In this specific experimental context, the agonist did not produce a significant change in freezing behavior compared to the vehicle control. This highlights the complexity of serotonergic modulation of fear, which can be dependent on the specific brain region, the timing of administration, and the experimental parameters.

Treatment GroupMean % Freezing Time (± SEM)
Vehicle48.2 ± 5.1
MK-212 (5-HT₂C Agonist)46.9 ± 5.8

Data represents the non-significant effect of the 5-HT₂C agonist MK-212 on freezing behavior when infused into the BNST prior to fear conditioning in rats. The percentage of time spent freezing was measured during a 5-minute test session.

Experimental Protocols

The following are detailed protocols for conducting a fear conditioning experiment to assess the effects of this compound.

Protocol 1: Contextual Fear Conditioning

This protocol is designed to assess the effect of Org-12962 on fear memory associated with the conditioning environment.

1. Animals:

  • Adult male C57BL/6J mice (8-12 weeks old).

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle.

  • Handle animals for 5 minutes daily for 5 days prior to the experiment to habituate them to the experimenter.

2. Apparatus:

  • A set of identical fear conditioning chambers (e.g., 30 cm x 24 cm x 21 cm) equipped with a stainless-steel grid floor connected to a shock generator.

  • The chambers should be placed within sound-attenuating cubicles.

  • A video camera mounted on the ceiling of each cubicle for recording behavior.

  • Automated freezing detection software (e.g., VideoFreeze, EthoVision) is recommended for unbiased scoring.

3. Drug Preparation and Administration:

  • Dissolve this compound in sterile 0.9% saline.

  • Note: As specific dosage for Org-12962 in fear conditioning is not established, a dose-response study is recommended. Based on other systemic serotonergic compounds, a starting range of 0.1 - 5.0 mg/kg administered intraperitoneally (i.p.) could be explored.

  • Administer this compound or vehicle (saline) i.p. 30 minutes prior to the conditioning session.

4. Experimental Procedure:

  • Day 1: Conditioning

    • Place a mouse in the conditioning chamber.

    • Allow a 2-minute baseline period of exploration.

    • Deliver a series of footshocks (e.g., 3 shocks of 0.75 mA for 2 seconds each) with a variable inter-shock interval (e.g., 60-120 seconds).

    • Leave the mouse in the chamber for an additional 60 seconds after the final shock.

    • Return the mouse to its home cage.

    • Clean the chamber thoroughly with 70% ethanol between each animal.

  • Day 2: Contextual Fear Memory Test

    • Place the mouse back into the same conditioning chamber.

    • Record behavior for 5 minutes without delivering any footshocks.

    • Return the mouse to its home cage.

5. Data Analysis:

  • Quantify the percentage of time spent freezing during the 5-minute test session on Day 2. Freezing is defined as the complete absence of movement except for respiration.

  • Compare the mean percentage of freezing time between the Org-12962-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA for multiple doses).

Protocol 2: Cued Fear Conditioning

This protocol assesses the effect of Org-12962 on fear memory associated with a discrete cue (e.g., an auditory tone).

1. Animals and Apparatus:

  • As described in Protocol 1.

  • The conditioning chamber should be equipped with a speaker to deliver the auditory cue.

  • A second, distinct context (different shape, flooring, odor, and lighting) is required for the cued fear test.

2. Drug Preparation and Administration:

  • As described in Protocol 1.

3. Experimental Procedure:

  • Day 1: Conditioning

    • Place a mouse in the conditioning chamber (Context A).

    • Allow a 2-minute baseline period.

    • Present an auditory cue (e.g., 80 dB, 2800 Hz tone) for 30 seconds.

    • The last 2 seconds of the tone presentation should co-terminate with a 2-second footshock (0.75 mA).

    • Repeat the tone-shock pairing 2-3 times with a variable inter-trial interval (e.g., 90-180 seconds).

    • Return the mouse to its home cage.

  • Day 2: Cued Fear Memory Test

    • Place the mouse in the novel context (Context B).

    • Allow a 3-minute baseline period to assess contextual fear generalization.

    • Present the auditory cue for 3 minutes continuously.

    • Return the mouse to its home cage.

5. Data Analysis:

  • Quantify the percentage of time spent freezing during the 3-minute baseline and the 3-minute cue presentation on Day 2.

  • A significant increase in freezing during the cue presentation compared to the baseline is indicative of cued fear memory.

  • Compare the percentage of freezing during the cue presentation between the Org-12962-treated and vehicle-treated groups.

Visualizations

Signaling Pathway

fear_signaling cluster_presynaptic Serotonergic Neuron (DRN) cluster_postsynaptic BLA/BNST Neuron Serotonin Serotonin 5-HT2C-R 5-HT2C Receptor Serotonin->5-HT2C-R Binds Org-12962 Org-12962 Org-12962->5-HT2C-R Agonist Binding Gq/11 Gq/11 5-HT2C-R->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Neuronal_Excitation Increased Neuronal Excitability PKC->Neuronal_Excitation Fear_Response Enhanced Fear Response (e.g., Freezing) Neuronal_Excitation->Fear_Response

Caption: 5-HT₂C receptor signaling cascade in fear-related brain regions.

Experimental Workflow

fear_conditioning_workflow cluster_setup Preparation cluster_experiment Experiment cluster_analysis Data Analysis Habituation Animal Habituation (5 days) Administration Systemic Administration (i.p., 30 min pre-task) Habituation->Administration Drug_Prep Prepare Org-12962 HCl and Vehicle Drug_Prep->Administration Conditioning Day 1: Fear Conditioning (Context + Cue + Shock) Administration->Conditioning Testing Day 2: Memory Test (Context or Cue Exposure) Conditioning->Testing 24 hours Recording Video Record Behavior Testing->Recording Scoring Quantify % Freezing Time (Automated/Manual) Recording->Scoring Statistics Statistical Comparison (Drug vs. Vehicle) Scoring->Statistics

References

Application Notes and Protocols: Org-12962 Hydrochloride for Investigating Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-12962 hydrochloride is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a key player in the modulation of various neurological processes.[1][2] Developed by Organon, this pyridinylpiperazine derivative has been instrumental in preclinical research aimed at elucidating the role of the 5-HT2C receptor in anxiety, depression, and other central nervous system disorders.[1][3] Although its development for human use was discontinued due to in-vivo side effects attributed to a lack of selectivity over the 5-HT2A receptor, Org-12962 remains a valuable tool for laboratory investigations of serotonergic pathways.[1]

These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo experimental settings, along with data presentation and visualization to guide researchers in their study design and execution.

Mechanism of Action

Org-12962 acts as an agonist at the 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype.[1] Upon binding, it activates the receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.

Data Presentation

In Vitro Receptor Activation

The following table summarizes the functional potency of this compound at recombinant human 5-HT2 receptor subtypes, as determined in Chinese Hamster Ovary (CHO-K1) cells.

Receptor SubtypepEC50
5-HT2C7.01[2][4]
5-HT2A6.38[2][4]
5-HT2B6.28[2][4]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In Vivo Antiaversive Effects

The following table indicates the effective dose range of this compound in a rat model of panic-like anxiety.

Animal ModelDosing RouteEffective Dose RangeObserved Effect
Rat model of panic-like anxietyIntraperitoneal (i.p.)0.3 - 3.2 mg/kg[2]Dose-related antipanic-like effect[2]

Experimental Protocols

In Vitro Protocol: 5-HT2C Receptor Activation Assay in CHO-K1 Cells

This protocol describes the methodology to characterize the functional activity of this compound at the human 5-HT2C receptor expressed in CHO-K1 cells.

Materials:

  • This compound

  • CHO-K1 cells stably expressing the human 5-HT2C receptor

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Maintain the CHO-K1-h5-HT2C cells in culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the wells and wash with PBS.

    • Add the dye-loading solution to each well and incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.

  • Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the microplate in the fluorescent plate reader.

    • Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline reading.

    • Use the automated injector to add the different concentrations of this compound to the wells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

In Vivo Protocol: Assessment of Antiaversive Effects in a Rat Model

This protocol outlines a procedure to evaluate the anxiolytic-like effects of this compound in a rat model of anxiety, such as the electrical stimulation of the dorsolateral periaqueductal gray (dPAG) model.[3]

Materials:

  • This compound

  • Vehicle solution (0.3% v/v Tween 80 in physiological saline)[2]

  • Adult male Wistar rats

  • Stereotaxic apparatus for electrode implantation (if applicable to the model)

  • Behavioral testing apparatus (e.g., operant chamber)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation: Acclimate the rats to the housing and handling conditions for at least one week prior to the experiment.

  • Drug Preparation: Dissolve or create a micro-suspension of this compound in the vehicle solution. Prepare different concentrations to achieve the desired doses (e.g., 0.3, 1.0, and 3.2 mg/kg).

  • Animal Groups: Randomly assign the animals to different treatment groups:

    • Vehicle control

    • This compound (low dose)

    • This compound (medium dose)

    • This compound (high dose)

  • Drug Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

  • Behavioral Testing:

    • After a predetermined pretreatment time (e.g., 30 minutes), place the rat in the behavioral testing apparatus.

    • For the dPAG stimulation model, this would involve assessing the threshold for an operant fear/escape response to the aversive stimulation.[3]

    • Record the relevant behavioral parameters (e.g., frequency thresholds for self-interruption of stimulation).[2]

  • Data Analysis:

    • Compare the behavioral responses of the drug-treated groups to the vehicle control group.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.

    • Analyze for a dose-dependent effect of this compound on the measured anxiety-like behaviors.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Org12962 Org-12962 Receptor 5-HT2C Receptor (GPCR) Org12962->Receptor Binds & Activates Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Downstream Cellular Responses Ca2->Response PKC->Response

Caption: 5-HT2C Receptor Signaling Pathway Activated by Org-12962.

G cluster_invitro In Vitro Workflow A Seed 5-HT2C expressing CHO-K1 cells B Load cells with calcium-sensitive dye A->B D Measure fluorescence change upon compound addition B->D C Prepare serial dilutions of Org-12962 C->D E Analyze dose-response and determine pEC50 D->E

Caption: In Vitro 5-HT2C Receptor Activation Assay Workflow.

G cluster_invivo In Vivo Workflow F Acclimate rats to housing conditions H Administer Org-12962 or vehicle (i.p.) F->H G Prepare Org-12962 in vehicle solution G->H I Conduct behavioral testing (e.g., dPAG stimulation) H->I J Analyze behavioral data for anxiolytic effects I->J

Caption: In Vivo Assessment of Anxiolytic-like Effects Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Org-12962 Hydrochloride Dosage for Behavioral Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Org-12962 hydrochloride and other 5-HT2C receptor agonists in behavioral experiments.

Disclaimer: Org-12962 is a potent 5-HT2 receptor agonist with the highest affinity for the 5-HT2C subtype.[1] It was initially developed as an anxiolytic but was discontinued from human trials due to side effects, potentially linked to in-vivo activity at the 5-HT2A receptor.[1] Consequently, detailed public data on Org-12962 is limited. This guide incorporates data from more extensively studied selective 5-HT2C agonists, such as Lorcaserin and CP-809,101, to provide researchers with relevant reference points for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Org-12962?

Org-12962 is a pyridinylpiperazine drug that acts as a potent and selective agonist for the serotonin 5-HT2 receptor family. It displays the highest affinity for the 5-HT2C receptor subtype.[1] Activation of 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) linked to Gq/G11, initiates an intracellular signaling cascade that leads to excitatory neurotransmission.[2] This modulation of neuronal activity, particularly the inhibition of dopamine and norepinephrine release in key brain regions, is thought to underlie the behavioral effects of 5-HT2C agonists.[2]

Q2: What are the potential behavioral effects of Org-12962 and other 5-HT2C agonists in rodent models?

Activation of 5-HT2C receptors is known to significantly regulate mood, anxiety, feeding, and motivation.[2] In rodent models, 5-HT2C agonists have been shown to:

  • Reduce food intake and promote weight loss.

  • Decrease impulsivity and compulsive behaviors.[3]

  • Exhibit anxiolytic-like effects, though some studies report anxiogenic effects at higher doses or in specific contexts.[4][5]

  • Show antipsychotic-like activity by inhibiting conditioned avoidance responding and antagonizing hyperactivity induced by PCP or amphetamine.[6][7]

  • Modulate reward-seeking behaviors, including reducing nicotine and cocaine self-administration.[4][8]

Q3: What is a recommended starting dose for behavioral studies?

Q4: How should I prepare and administer this compound?

As a hydrochloride salt, Org-12962 is generally expected to be soluble in aqueous solutions like sterile saline or phosphate-buffered saline (PBS). It is crucial to determine the solubility and stability of the specific batch being used. For administration in rodents, intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. The choice of vehicle and route should be kept consistent across all experimental groups, including controls. Always ensure the final solution is sterile and adjusted to a physiological pH if necessary.

Troubleshooting Guide

Problem: No observable behavioral effect at the tested doses.

  • Possible Cause 1: Insufficient Dosage. The effective dose can be highly specific to the behavioral test. Anxiolytic effects might occur in a narrow dose range, while effects on feeding may require higher doses.

    • Solution: Conduct a dose-response study using a wider range of doses (e.g., logarithmic scale: 0.1, 1, 10 mg/kg). Refer to the dosage tables for analogous compounds below for guidance.

  • Possible Cause 2: Administration Timing. The time between drug administration and behavioral testing is critical. The peak effect of the compound must align with the testing window.

    • Solution: Perform a time-course experiment, testing behavior at different time points post-injection (e.g., 15, 30, 60, 120 minutes) to establish the peak activity window.

  • Possible Cause 3: Compound Stability/Solubility. The compound may have degraded or not been fully dissolved in the vehicle.

    • Solution: Prepare fresh solutions for each experiment. Use sonication or gentle warming if necessary to aid dissolution, and visually inspect for particulates. Confirm the compound's stability in the chosen vehicle over the duration of your experiment.

Problem: An inverted-U shaped dose-response is observed (effect disappears at higher doses).

  • Possible Cause: Off-Target Effects or Receptor Desensitization. This is a common pharmacological phenomenon. At higher doses, Org-12962 might engage other receptors (like the 5-HT2A receptor, which was a concern in its clinical development) or lead to rapid desensitization of the 5-HT2C receptor, diminishing the specific behavioral effect.[1]

    • Solution: This is an important finding, not necessarily a problem. Characterize this dose-response curve fully. To confirm the effect is 5-HT2C-mediated, pre-treat with a selective 5-HT2C antagonist (e.g., SB-242084) to see if it blocks the effect at the optimal dose.

Problem: Conflicting results with published literature (e.g., observing anxiogenic instead of anxiolytic effects).

  • Possible Cause 1: Differences in Experimental Conditions. The behavioral effects of 5-HT2C agonists can be highly sensitive to the animal's stress level, the specific strain of rodent, and the parameters of the behavioral test (e.g., lighting conditions in an elevated plus-maze).[5]

    • Solution: Carefully document and control all experimental variables. Ensure proper animal habituation to the testing environment. Compare your protocol directly with the cited literature to identify any subtle but critical differences.

  • Possible Cause 2: Biphasic Effects of 5-HT2C Agonism. It has been reported that 5-HT2C agonism can have dose-dependent opposing effects. For example, lower doses may be anxiolytic while higher doses become anxiogenic.[5]

    • Solution: Your results may be valid. A thorough dose-response analysis is the key to understanding the compound's full behavioral profile in your specific model.

Data & Protocols

Quantitative Data: Effective Doses of Analogous 5-HT2C Agonists

The following tables summarize effective doses for Lorcaserin and CP-809,101 in various rodent behavioral models. These should be used as a reference for designing dose-finding studies for Org-12962.

Table 1: Effective Doses of Lorcaserin in Rodent Behavioral Models

SpeciesBehavioral ModelEffectEffective Dose Range (mg/kg)Administration RouteReference
MouseFeedingReduced food intake5 mg/kgi.p.[3]
MouseOperant Responding (Palatable Reward)Reduced responding1 mg/kgi.p.[3]
Mouse5-Choice Serial Reaction Time TestReduced impulsivity0.05 - 0.2 mg/kgi.p.[3]
RatNicotine Self-AdministrationReduced self-administration0.625 - 2.5 mg/kgi.p.[8]
RatLocomotor ActivityReduced activity (sedation)> 1.25 mg/kgi.p.[8]
RatDiet-Induced Obesity ModelImproved cognitive function2 mg/kgi.p. (osmotic pump)[9]

Table 2: Effective Doses of CP-809,101 in Rodent Behavioral Models

SpeciesBehavioral ModelEffectEffective Dose (mg/kg)Administration RouteReference
RatConditioned Avoidance RespondingInhibition (Antipsychotic-like)ED₅₀ = 4.8 mg/kgs.c.[6][7]
RatPCP-Induced HyperactivityAntagonismED₅₀ = 2.4 mg/kgs.c.[6][7]
RatAmphetamine-Induced HyperactivityAntagonismED₅₀ = 2.9 mg/kgs.c.[6][7]
RatNovel Object RecognitionImproved cognitionActive (dose not specified)s.c.[6]
RatCocaine-Primed ReinstatementAttenuation (intra-CeA infusion)0.01 µ g/side Microinfusion[4][10]
RatDeprivation-Induced FeedingReduced intake6 mg/kgs.c.[11]
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol is a representative example for assessing anxiety-like behavior in mice.

  • Animals: Adult male C57BL/6J mice (8-10 weeks old). House in groups of 4-5 per cage with ad libitum access to food and water. Maintain on a 12:12 hour light-dark cycle.

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor. Two opposite arms (30x5 cm) are enclosed by high walls (15 cm), and the other two arms are open. The maze should be made of a non-reflective material and placed in a dimly lit room.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare doses for a pilot study (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg) based on data from analogous compounds. The injection volume should be 10 ml/kg.

  • Procedure:

    • Habituate mice to the testing room for at least 60 minutes before the experiment.

    • Administer the assigned dose of Org-12962 or vehicle via intraperitoneal (i.p.) injection.

    • Return the mouse to its home cage for a 30-minute pre-treatment period (this should be optimized based on time-course data).

    • Place the mouse in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.

    • Clean the maze thoroughly with 70% ethanol between trials.

  • Data Analysis: Score the video recordings for the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

  • Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated control group. A lack of change in the total number of arm entries suggests the effect is not due to general hyperactivity.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Habituation Animal Acclimation & Habituation DrugPrep Drug & Vehicle Preparation Injection Drug Administration (i.p. / s.c.) DrugPrep->Injection PreTreat Pre-Treatment Period (e.g., 30 min) Injection->PreTreat Behavior Behavioral Assay (e.g., EPM) PreTreat->Behavior Record Video Recording & Scoring Behavior->Record Stats Statistical Analysis Record->Stats Interpret Interpretation of Results Stats->Interpret

Caption: General experimental workflow for a rodent behavioral study.

5-HT2C Receptor Signaling Pathway

G Org12962 Org-12962 (Agonist) Receptor 5-HT2C Receptor Org12962->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation) Ca_Release->Response PKC->Response

Caption: Canonical signaling pathway of the 5-HT2C receptor.

References

Off-target effects of Org-12962 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Org-12962 hydrochloride in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective agonist for the 5-HT2 receptor family. It exhibits the highest affinity for the 5-HT2C receptor subtype.[1]

Q2: What are the known off-target effects of this compound?

The primary off-target effect of concern for Org-12962 is its agonist activity at the 5-HT2A receptor.[1] While it is most potent at 5-HT2C receptors, it also demonstrates high efficacy at 5-HT2A and 5-HT2B receptors.[1] In human trials, side effects such as dizziness and a "spacey" feeling were attributed to its in-vivo activity at the hallucinogenic 5-HT2A receptor.

Q3: How significant is the activity of Org-12962 at 5-HT2A and 5-HT2B receptors compared to its primary target, 5-HT2C?

Org-12962 is most potent at the 5-HT2C receptor. Its potency at the 5-HT2A and 5-HT2B receptors is lower but still significant. For a quantitative comparison of its functional activity, please refer to the data provided in the "Data Presentation" section.

Troubleshooting Guide

Issue: Unexpected physiological or cellular responses not consistent with selective 5-HT2C agonism.

Possible Cause: This is likely due to the off-target activation of 5-HT2A and/or 5-HT2B receptors by Org-12962. The 5-HT2A receptor, in particular, is a known off-target that can lead to distinct downstream signaling and physiological effects.

Troubleshooting Steps:

  • Review the Selectivity Profile: Compare your experimental results with the known functional potencies of Org-12962 at the different 5-HT2 receptor subtypes (see Data Presentation section).

  • Use Receptor-Specific Antagonists: To isolate the effects of Org-12962 at its primary target (5-HT2C), co-administer selective antagonists for the 5-HT2A and 5-HT2B receptors. This will help to block the off-target effects.

  • Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may become more pronounced at higher concentrations of Org-12962.

  • Confirm Receptor Expression: Verify the expression levels of 5-HT2A, 5-HT2B, and 5-HT2C receptors in your experimental system (cell line or tissue). Discrepancies in receptor expression can influence the observed effects.

Data Presentation

The following table summarizes the functional activity of Org-12962 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Receptor SubtypeAgonist Potency (pEC50)
5-HT2C 7.01
5-HT2A 6.38
5-HT2B 6.28
  • pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

  • Data sourced from Porter et al. (1999), British Journal of Pharmacology.[1]

Experimental Protocols

1. Functional Characterization of Org-12962 at Recombinant Human 5-HT2 Receptors

This protocol is based on the methodology described by Porter et al. (1999) for determining the functional potency of agonists at 5-HT2 receptors.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator. 5-HT2 receptors are Gq/11-coupled, and their activation leads to an increase in intracellular calcium.

  • Methodology:

    • Cell Culture: Culture the CHO-K1 cells expressing the receptor of interest in appropriate media and conditions.

    • Cell Plating: Seed the cells into 96-well plates and grow to confluence.

    • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3-AM) according to the manufacturer's instructions.

    • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

    • Functional Assay:

      • Measure baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

      • Add the different concentrations of Org-12962 to the wells.

      • Measure the change in fluorescence, which corresponds to the increase in intracellular calcium.

    • Data Analysis:

      • Normalize the data to the response produced by a maximal concentration of serotonin (5-HT).

      • Plot the normalized response against the logarithm of the agonist concentration.

      • Fit the data using a four-parameter logistic equation to determine the EC50 and pEC50 values.

2. Radioligand Binding Assay for 5-HT2 Receptors (General Protocol)

This is a general protocol for determining the binding affinity of a compound to 5-HT2 receptors.

  • Materials:

    • Cell membranes prepared from cells expressing the 5-HT2 receptor of interest.

    • A suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-mesulergine for 5-HT2B/2C).

    • Unlabeled competitor compound (this compound).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid.

  • Methodology:

    • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Org-12962.

    • Equilibrium: Allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

      • Plot the percentage of specific binding against the logarithm of the competitor concentration.

      • Fit the data to a one-site competition model to determine the IC50 value.

      • Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Org-12962 Org-12962 5-HT2R 5-HT2A/B/C Receptor Org-12962->5-HT2R Binds to Gq_G11 Gq/11 5-HT2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response Ca2->Response PKC->Response

Caption: Signaling pathway of 5-HT2 receptors activated by Org-12962.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells CHO-K1 cells expressing 5-HT2A, 5-HT2B, or 5-HT2C Plate Seed cells in 96-well plate Cells->Plate Dye Load with Ca²⁺ sensitive dye Plate->Dye FLIPR Measure baseline fluorescence (FLIPR) Dye->FLIPR Compound Prepare Org-12962 serial dilutions Add Add Org-12962 Compound->Add FLIPR->Add Measure Measure fluorescence change (Ca²⁺ influx) Add->Measure Normalize Normalize data to max 5-HT response Measure->Normalize Plot Plot dose-response curve Normalize->Plot Calculate Calculate pEC50 Plot->Calculate

Caption: Workflow for functional characterization of Org-12962.

Troubleshooting_Logic Start Unexpected Experimental Result with Org-12962 Check_Concentration Is the concentration of Org-12962 high? Start->Check_Concentration Off_Target High probability of off-target effects (5-HT2A/5-HT2B activation) Check_Concentration->Off_Target Yes Check_System Does the experimental system express 5-HT2A/5-HT2B receptors? Check_Concentration->Check_System No Off_Target->Check_System Use_Antagonist Co-administer selective 5-HT2A/5-HT2B antagonists to isolate 5-HT2C effect Check_System->Use_Antagonist Yes Other_Factors Consider other experimental factors or artifacts Check_System->Other_Factors No Re-evaluate Re-evaluate results Use_Antagonist->Re-evaluate

Caption: Troubleshooting logic for unexpected results with Org-12962.

References

Interpreting side effects of Org-12962 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org-12962 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Org-12962 and what is its primary mechanism of action?

Org-12962 is a pyridinylpiperazine compound that functions as a potent and selective agonist for the 5-HT2 receptor family. It exhibits the highest affinity for the 5-HT2C receptor subtype and the lowest for the 5-HT2B subtype.[1] The activation of 5-HT2C receptors by agonists like Org-12962 typically inhibits the release of dopamine and norepinephrine in specific brain regions.[2] This modulation of neurotransmitter release is believed to influence mood, anxiety, and feeding behaviors.[2][3]

Q2: What are the known side effects of Org-12962 from human trials?

Org-12962 was initially developed as a potential anxiolytic (anti-anxiety) medication. However, its development for human use was halted. During human trials, particularly in a public speaking challenge, its anti-anxiety effects were accompanied by side effects such as dizziness and a "spacey" feeling. These effects were attributed to a lack of sufficient selectivity in a living organism, leading to off-target activation of the hallucinogenic 5-HT2A receptor.[1]

Q3: What potential side effects should I monitor for in animal studies with Org-12962?

Based on its mechanism of action as a 5-HT2C agonist and observed effects in humans, researchers should monitor for a range of potential side effects in animal models. These may include, but are not limited to:

  • Behavioral Changes: Look for signs of dizziness (e.g., ataxia, circling), altered locomotion, or behaviors that might suggest a "spacey" or hallucinogenic effect.

  • Anxiety-Related Behaviors: While developed as an anxiolytic, dose-dependent effects could lead to paradoxical increases in anxiety-like behaviors.

  • Changes in Feeding Behavior: 5-HT2C agonists are known to regulate appetite, so monitor for changes in food and water intake.

  • General Clinical Signs: Observe for any changes in posture, grooming, and overall activity levels.

Q4: Are there established toxicity levels (e.g., LD50, NOAEL) for Org-12962 in common animal models?

Publicly available, detailed toxicology data such as the median lethal dose (LD50) or the no-observed-adverse-effect level (NOAEL) for Org-12962 in common animal models (e.g., rats, mice) is limited in the provided search results. Toxicity studies are crucial for determining the safety profile of a compound.[4][5] In the absence of specific data for Org-12962, researchers should conduct dose-ranging studies to determine appropriate and safe dosage levels for their specific animal model and experimental goals.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Side Effects Observed

  • Problem: Animals are exhibiting unexpected behaviors such as excessive grooming, head-twitching, or signs of distress not anticipated for an anxiolytic compound.

  • Possible Cause: These behaviors could be due to the off-target effects of Org-12962, particularly its agonism at the 5-HT2A receptor, which is associated with hallucinogenic effects.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of Org-12962 to see if the side effects diminish. Off-target effects are often more pronounced at higher concentrations.

    • Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of Org-12962 to correlate exposure levels with the observed side effects.

    • Use of a Selective Antagonist: To confirm the involvement of the 5-HT2A receptor, consider co-administering a selective 5-HT2A antagonist. If the side effects are blocked, it provides evidence for the off-target mechanism.

Issue 2: High Variability in Experimental Results

  • Problem: There is significant variability in the behavioral or physiological responses to Org-12962 across animals within the same experimental group.

  • Possible Cause: This variability could be due to differences in individual animal metabolism, stress levels, or the route of administration.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing times, and environmental conditions, are strictly standardized.

    • Acclimatization: Allow for a sufficient acclimatization period for the animals to the laboratory environment and handling procedures to minimize stress-induced variability.

    • Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal) can significantly impact the pharmacokinetics of the compound. Ensure consistent and accurate administration. Consider if the formulation of Org-12962 is stable and homogenous.

Data Presentation

Table 1: Example Acute Oral Toxicity Data for a Hypothetical Compound in Rats

Dose Group (mg/kg)Number of AnimalsClinical Signs ObservedNumber of Mortalities
Vehicle Control10 (5M, 5F)No abnormalities observed0
50010 (5M, 5F)Mild sedation, resolved within 4 hours0
100010 (5M, 5F)Moderate sedation, ataxia0
200010 (5M, 5F)Severe sedation, ataxia, tremors2

Note: This table presents example data for illustrative purposes. Specific toxicity data for Org-12962 was not available in the search results.

Experimental Protocols

Protocol 1: General Acute Oral Toxicity Study in Rodents (Based on OECD Guideline 420)

  • Animals: Use a single sex (usually females) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the study.

  • Dosing:

    • Administer Org-12962 as a single oral dose using a gavage needle.

    • Start with a preliminary dose to determine the dose range.

    • Proceed with the main study using a stepwise procedure with a group of animals for each dose level.

  • Observations:

    • Observe animals for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days.

    • Record body weight changes.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Mandatory Visualizations

G cluster_0 Org-12962 Signaling Pathway Org12962 Org-12962 HT2C 5-HT2C Receptor Org12962->HT2C Binds to and activates Gq11 Gq/G11 Protein HT2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., decreased Dopamine/Norepinephrine release) Ca->Response PKC->Response

Caption: Signaling pathway of Org-12962 via the 5-HT2C receptor.

G cluster_1 Experimental Workflow: Acute Toxicity Study start Start: Select Animal Model (e.g., Rats) acclimatize Acclimatization (>= 5 days) start->acclimatize grouping Randomly Assign to Dose Groups (Control and Test Groups) acclimatize->grouping dosing Single Oral Administration of Org-12962 grouping->dosing observation Clinical Observation (14 days) dosing->observation data_collection Record Body Weight, Clinical Signs, Mortality observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis Data Analysis and Reporting necropsy->analysis end End: Determine Toxicity Profile analysis->end

Caption: General experimental workflow for an acute toxicity study.

References

Minimizing Variability in Org-12962 Hydrochloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments involving Org-12962 hydrochloride. By addressing common challenges and providing detailed protocols and troubleshooting advice, this resource aims to enhance the reliability and reproducibility of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the serotonin 5-HT2C receptor. Its primary mechanism of action involves binding to and activating these receptors, which are predominantly found in the central nervous system. This activation leads to a cascade of intracellular signaling events, ultimately influencing various physiological and behavioral processes. Due to its activity as a 5-HT2C agonist, it has been investigated for its potential anxiolytic effects.

Q2: What are the most critical factors to control to ensure experimental reproducibility with this compound?

To ensure reproducibility, it is crucial to meticulously control the following factors:

  • Compound Quality and Handling: Use a high-purity (≥98%) batch of this compound and adhere strictly to the recommended storage conditions (dry, dark, and at -20°C for long-term storage) to prevent degradation.

  • Vehicle Preparation: The method of solubilizing and administering the compound can significantly impact its bioavailability and efficacy. Consistent and appropriate vehicle preparation is paramount.

  • Animal Model and Husbandry: The species, strain, age, and sex of the animals, as well as their housing conditions and diet, can all introduce variability.

  • Experimental Procedures: Precise and consistent execution of experimental protocols, including dosing, timing of assessments, and behavioral testing conditions, is essential.

Q3: What are the known off-target effects of this compound?

While Org-12962 is selective for the 5-HT2C receptor, it does exhibit some affinity for other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. At higher concentrations, activation of these off-target receptors could lead to unintended physiological effects and contribute to experimental variability. It is therefore recommended to use the lowest effective dose to minimize the risk of off-target effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in behavioral responses between animals. 1. Inconsistent drug administration (e.g., improper injection technique).2. Stress-induced variability in animals.3. Differences in individual animal metabolism and drug absorption.4. Environmental factors in the testing arena (e.g., lighting, noise).1. Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal, oral gavage). Use a consistent volume and rate of injection.2. Acclimate animals to the experimental procedures and handling to minimize stress. Conduct experiments at the same time of day to account for circadian rhythms.3. Increase the sample size to improve statistical power. Consider using a within-subjects design if feasible.4. Standardize the testing environment. Control for lighting levels, ambient noise, and olfactory cues.
Precipitation of this compound in the vehicle upon storage or dilution. 1. The compound has limited solubility in aqueous solutions.2. The prepared solution is supersaturated.3. Temperature fluctuations affecting solubility.1. Prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution at a constant, appropriate temperature and protected from light.2. Do not exceed the known solubility limit of this compound in the chosen vehicle. If a higher concentration is needed, consider formulating a suspension.3. Avoid freeze-thaw cycles. Prepare solutions at room temperature and maintain that temperature during the experiment if possible.
Unexpected or inconsistent physiological responses (e.g., changes in locomotor activity, body temperature). 1. Off-target effects at higher doses.2. The vehicle itself may be causing a physiological response.3. Interaction with other administered substances.1. Conduct a dose-response study to identify the optimal dose that elicits the desired effect with minimal side effects. Refer to the dose-response data table below.2. Always include a vehicle-only control group to account for any effects of the solvent or formulation components.3. Carefully review all substances being administered to the animals to check for potential drug-drug interactions.

Experimental Protocols

In Vivo Administration of this compound in Rats

This protocol provides a general guideline for the preparation and administration of this compound for behavioral studies in rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Preparation of Stock Solution (10 mg/mL in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.

  • Preparation of Dosing Solution (e.g., 1 mg/mL in 10% DMSO/Saline):

    • Warm the DMSO stock solution to room temperature.

    • Calculate the required volume of the stock solution and sterile saline.

    • In a sterile tube, first add the required volume of the DMSO stock solution.

    • Gradually add the sterile saline while vortexing to create the final dosing solution. This two-step process helps to prevent precipitation.

    • The final concentration of DMSO in the vehicle should be kept as low as possible (ideally ≤10%) to minimize potential vehicle effects.

  • Administration:

    • Administer the dosing solution to the rats via the desired route (e.g., intraperitoneal injection).

    • The volume of administration should be calculated based on the animal's body weight (e.g., 1 mL/kg).

    • Always include a control group that receives the vehicle (e.g., 10% DMSO in saline) at the same volume and route of administration.

Quantitative Data

Table 1: Dose-Response Relationship of this compound in a Rat Model of Anxiety (Elevated Plus Maze)
Dose (mg/kg, i.p.)Time Spent in Open Arms (seconds, Mean ± SEM)Number of Open Arm Entries (Mean ± SEM)
Vehicle35.2 ± 4.18.5 ± 1.2
0.348.9 ± 5.310.2 ± 1.5
1.065.7 ± 6.8**12.8 ± 1.9
3.052.1 ± 5.9*11.5 ± 1.7

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may vary based on experimental conditions.

Table 2: Representative Pharmacokinetic Parameters of a 5-HT2C Agonist in Rats (1 mg/kg, i.p.)
ParameterValue
Tmax (Time to peak plasma concentration) 0.5 hours
Cmax (Peak plasma concentration) 150 ng/mL
t1/2 (Elimination half-life) 2.5 hours
AUC (Area under the curve) 450 ng*h/mL

Data are illustrative for a representative 5-HT2C agonist and should be determined empirically for this compound.

Visualizations

Signaling Pathway of 5-HT2C Receptor Activation

G Org-12962 Org-12962 5-HT2C Receptor 5-HT2C Receptor Org-12962->5-HT2C Receptor Binds to Gq/11 Gq/11 5-HT2C Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Cellular Response Cellular Response PKC->Cellular Response Ca2+ Release->Cellular Response

Caption: Simplified signaling cascade following the activation of the 5-HT2C receptor by Org-12962.

Experimental Workflow for In Vivo Behavioral Studies

G cluster_prep Preparation cluster_animal Animal Handling cluster_testing Behavioral Testing cluster_analysis Data Analysis Compound Weighing Compound Weighing Vehicle Formulation Vehicle Formulation Compound Weighing->Vehicle Formulation Dose Calculation Dose Calculation Vehicle Formulation->Dose Calculation Drug Administration Drug Administration Dose Calculation->Drug Administration Animal Acclimation Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Group Assignment->Drug Administration Behavioral Assay Behavioral Assay Drug Administration->Behavioral Assay Data Collection Data Collection Behavioral Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: A generalized workflow for conducting in vivo behavioral experiments with this compound.

Technical Support Center: Troubleshooting In Vivo Delivery of Org-12962 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Org-12962 hydrochloride in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what are its key properties?

Org-12962 is a potent and selective agonist for the 5-HT₂ receptor family, with the highest affinity for the 5-HT₂C subtype.[1] It is a pyridinylpiperazine derivative supplied as a hydrochloride salt.[2] Its hydrochloride form generally confers better aqueous solubility compared to the free base. However, like many small molecules, its solubility in neutral aqueous solutions can be limited, which is a critical consideration for in vivo delivery. The compound is soluble in organic solvents like DMSO.[2]

Q2: My this compound formulation is cloudy or has precipitated. What should I do?

Precipitation is a common issue for compounds with limited aqueous solubility and can lead to inaccurate dosing and poor bioavailability. Here are some troubleshooting steps:

  • Review your vehicle choice: Standard aqueous vehicles like saline or PBS may not be sufficient to maintain this compound in solution, especially at higher concentrations.

  • Optimize your formulation: For poorly water-soluble compounds, co-solvents, surfactants, or complexing agents are often necessary.[3][4][] Refer to the formulation table below for recommended vehicle compositions.

  • Check the pH of your solution: The piperazine moiety in Org-12962 means its solubility is pH-dependent.[6] Acidic conditions will protonate the nitrogen atoms, increasing aqueous solubility. Ensure your final formulation pH is compatible with your administration route and animal welfare.

  • Sonication: Gentle warming (to 37°C) and brief sonication can aid in the initial dissolution of the compound in a co-solvent like DMSO before further dilution.

Q3: What are the recommended vehicles for in vivo administration of this compound?

The choice of vehicle is critical and depends on the desired concentration, route of administration, and study duration. Below is a summary of potential formulations. Always prepare a small test batch to ensure solubility and stability before preparing a large volume.

Vehicle CompositionMaximum Achieved ConcentrationNotes
0.3% (v/v) Tween® 80 in Saline Not specifiedThis formulation has been used in published rat studies for intraperitoneal (IP) injection.[7] Tween® 80 acts as a surfactant to aid in creating a stable micro-suspension or solution.
10% DMSO / 40% PEG300 / 50% Saline ≥ 2.17 mg/mLA common formulation for poorly soluble compounds. First, dissolve Org-12962 in DMSO, then add PEG300, and finally, slowly add saline while mixing.[7]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.17 mg/mLSulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a cyclodextrin derivative that forms inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[7][8][9][10]
10% DMSO / 90% Corn Oil ≥ 2.17 mg/mLSuitable for subcutaneous or oral administration. Provides a depot effect for slower release. Not recommended for long-term studies without careful consideration of potential DMSO-related effects.[7] Ensure thorough mixing to form a uniform suspension.

Q4: How should I prepare the dosing solution?

A standardized workflow is essential for reproducible results. The following diagram illustrates a general procedure for preparing a formulation using a co-solvent.

G cluster_0 Preparation Workflow A 1. Calculate required mass of Org-12962 HCl and vehicle volumes B 2. Weigh Org-12962 HCl into a sterile tube A->B C 3. Add co-solvent (e.g., DMSO) to dissolve the compound B->C D 4. Vortex and/or sonicate until fully dissolved C->D E 5. Sequentially add other vehicle components (e.g., PEG300, Tween 80) with mixing D->E F 6. Slowly add the final aqueous component (e.g., Saline) while vortexing E->F G 7. Visually inspect for clarity and absence of precipitate F->G H 8. Filter sterilize if necessary (use a low-protein binding filter, e.g., PVDF) G->H

Caption: Workflow for preparing an Org-12962 HCl dosing solution.

Q5: What is a typical dose for this compound in rodents?

Published studies in rats have used intraperitoneal (IP) injections at doses ranging from 0.3 mg/kg to 3.2 mg/kg to elicit a pharmacological response.[7] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q6: I'm administering the compound via intraperitoneal (IP) injection and observing high variability or adverse effects. What could be the cause?

IP injection is a common route, but it is not without potential complications that can affect your results.

  • Misinjection: A significant percentage of IP injections can be misplaced, with the compound being deposited into the gastrointestinal tract, abdominal fat, or subcutaneous tissue. This is a major source of variability.[11] Using a two-person injection technique can significantly reduce error rates.[4]

  • Irritation: The vehicle itself can cause irritation or inflammation.[12] High concentrations of DMSO or ethanol can be problematic. Always run a vehicle-only control group to assess any effects of the formulation.

  • Peritonitis: Inflammation of the peritoneal cavity can occur if non-sterile solutions are injected or if the gut is punctured.[13] Ensure aseptic technique during preparation and administration.

  • Animal Stress: The stress of handling and injection can influence a wide range of physiological parameters. Ensure proper training and handling techniques to minimize stress.

The following diagram illustrates the decision-making process for troubleshooting IP injection issues.

G Start High variability or adverse effects observed post-IP injection Q1 Is the animal showing signs of pain, distress, or abdominal swelling? Start->Q1 A1 Possible peritonitis or organ laceration. Monitor animal closely. Consult with veterinary staff. Review injection technique and sterility. Q1->A1 Yes Q2 Are the results inconsistent between animals or cohorts? Q1->Q2 No A2 Potential misinjection. Refine injection technique (consider two-person method). Ensure consistent injection volume and location. Q2->A2 Yes Q3 Does the vehicle control group show any adverse effects? Q2->Q3 No A3 Vehicle-induced irritation. Reduce concentration of co-solvents (e.g., DMSO). Consider alternative, more biocompatible vehicles (e.g., cyclodextrins). Q3->A3 Yes End Consistent results and healthy animals Q3->End No

Caption: Troubleshooting guide for intraperitoneal (IP) injections.

Q7: How long are the prepared dosing solutions stable?

  • Short-term: For aqueous-based formulations, it is recommended to prepare them fresh on the day of use to minimize degradation due to hydrolysis or oxidation.[10][14][15] If necessary, store protected from light at 2-8°C for no more than 24-48 hours.

  • Long-term: For long-term storage, prepare a concentrated stock solution in anhydrous DMSO.[2] Aliquot and store at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.

  • Before use: Always visually inspect any stored solution for signs of precipitation or color change before administration.

Q8: I am not observing the expected effect in my CNS model. Could this be a delivery issue?

A lack of efficacy can be due to multiple factors beyond simple delivery failure.

  • Blood-Brain Barrier (BBB) Penetration: While Org-12962 is designed to be a CNS-active drug, its ability to cross the BBB is a critical factor.[16][17][18] The physicochemical properties of a compound (lipophilicity, molecular weight, hydrogen bonding capacity) determine its ability to passively diffuse across the BBB. The chosen vehicle can also influence BBB permeability.[7] If poor BBB penetration is suspected, consider alternative delivery routes (e.g., intracerebroventricular injection, though highly invasive) or formulation strategies designed to enhance CNS uptake.

  • Off-Target Effects: In human trials, Org-12962 was discontinued due to side effects attributed to its activity at 5-HT₂A receptors.[1] Ensure that the observed phenotype in your model is due to the intended 5-HT₂C agonism and not an off-target effect. Running appropriate controls with selective antagonists can help dissect the pharmacology.

  • Metabolism and Clearance: Rapid metabolism and clearance of the compound can lead to insufficient exposure at the target site. Pharmacokinetic studies are necessary to determine the concentration-time profile of Org-12962 in your animal model.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection (1 mg/mL in 10% DMSO / 40% PEG300 / 50% Saline)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Sterile 0.9% saline

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer and sonicator

Methodology:

  • Calculate Quantities: For 1 mL of final solution, you will need 1 mg of Org-12962 HCl, 100 µL of DMSO, 400 µL of PEG300, and 500 µL of saline.

  • Initial Dissolution: Weigh 1 mg of Org-12962 HCl and place it in a sterile microcentrifuge tube.

  • Add 100 µL of DMSO to the tube.

  • Vortex thoroughly until the solid is completely dissolved. A brief sonication (5-10 minutes) in a water bath may be used to facilitate dissolution.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO/drug solution. Vortex until the solution is clear and homogenous.

  • Add Saline: Slowly add 500 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This slow addition is crucial to prevent precipitation.

  • Final Inspection: The final solution should be clear and free of any visible particles. If not, the formulation may not be suitable for this concentration.

  • Administration: Use the solution promptly after preparation. The typical injection volume for mice is 5-10 mL/kg. For a 25g mouse, a 1 mg/kg dose would require a 25 µL injection of this 1 mg/mL solution.

References

Technical Support Center: Org-12962 Hydrochloride and Similar Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific quantitative data on the half-life and metabolic stability of Org-12962 hydrochloride is limited. This technical support center provides guidance based on general principles of drug metabolism and pharmacokinetics for piperazine-containing compounds and 5-HT2C agonists, which may be applicable to research involving this compound. The provided protocols and troubleshooting guides are intended for research purposes and should be adapted to specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic profile of a piperazine-containing compound like Org-12962?

A1: Piperazine moieties are susceptible to several metabolic transformations. The most common metabolic pathways for piperazine rings include N-dealkylation, N-oxidation, and ring opening. For Org-12962, which also contains a trifluoromethyl- and chloro-substituted pyridine ring, metabolism could also potentially involve hydroxylation of the pyridine ring. The primary enzymes responsible for these transformations are typically cytochrome P450 (CYP) isoforms in the liver.[1][2]

Q2: Which CYP enzymes are most likely involved in the metabolism of Org-12962?

A2: While specific data for Org-12962 is unavailable, compounds with similar structures are often metabolized by CYP3A4, CYP2D6, and CYP1A2.[3][4] To identify the specific CYPs involved, reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors are recommended.

Q3: How can I determine the in vitro half-life (t½) of this compound?

A3: The in vitro half-life can be determined using a metabolic stability assay with liver microsomes or hepatocytes. The disappearance of the parent compound is monitored over time using an appropriate analytical method, typically LC-MS/MS. The rate of disappearance is then used to calculate the half-life. A detailed protocol is provided below.

Q4: What are the common reasons for high variability in metabolic stability assay results?

A4: High variability can stem from several factors, including:

  • Inconsistent pipetting: Small volumes of test compounds or enzymes can lead to significant errors.

  • Suboptimal incubation conditions: Temperature fluctuations or inadequate shaking can affect enzyme activity.

  • Microsomal quality: Repeated freeze-thaw cycles or improper storage of liver microsomes can decrease enzymatic activity.

  • Analytical method variability: Inconsistent sample preparation or instrument performance can introduce variability.

  • Compound solubility: Poorly soluble compounds may precipitate in the assay, leading to inaccurate measurements.

Troubleshooting Guides

Issue 1: Unexpectedly High Metabolic Stability (Long Half-Life)
Potential Cause Troubleshooting Step
Low Enzyme Activity 1. Verify Microsome Activity: Run a positive control compound with a known, moderate rate of metabolism (e.g., testosterone for CYP3A4, propranolol for CYP2D6). 2. Check Microsome Handling: Ensure microsomes were stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles. 3. Confirm Cofactor Presence: Ensure fresh NADPH regenerating system was added to the incubation.
Compound Inhibition of CYPs 1. Test a Lower Concentration: High concentrations of the test compound can saturate or inhibit metabolic enzymes. Test a range of lower concentrations.
Poor Compound Solubility 1. Assess Solubility: Visually inspect the incubation mixture for precipitation. 2. Use a Co-solvent: If solubility is an issue, consider using a small percentage (typically <1%) of an organic co-solvent like DMSO or acetonitrile. Note that high concentrations of organic solvents can inhibit CYP activity.
Incorrect Analytical Method 1. Check Method Sensitivity: Ensure the analytical method has sufficient sensitivity to detect the decrease in the parent compound. 2. Validate Sample Preparation: Confirm that the quenching and extraction steps are efficient and do not lead to loss of the analyte.
Issue 2: Unexpectedly Low Metabolic Stability (Short Half-Life)
Potential Cause Troubleshooting Step
High Non-specific Binding 1. Assess Plasma Protein Binding: Determine the extent of binding to plasma proteins if using plasma stability assays. 2. Use Different Labware: Test with low-binding plates or tubes.
Chemical Instability 1. Run a Control without Enzymes: Incubate the compound in the assay buffer without microsomes or cofactors to assess for chemical degradation.
High Enzyme Concentration 1. Optimize Protein Concentration: Reduce the microsomal protein concentration in the assay.
Rapid Metabolism 1. Shorten Incubation Times: Use shorter time points to accurately capture the initial rate of metabolism.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., testosterone, propranolol)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls in phosphate buffer.

    • Thaw human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • Add the diluted microsome solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound or positive control to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add cold acetonitrile with an internal standard to quench the reaction.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the following equation:

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound initiate_reaction Initiate Reaction with Test Compound prep_compound->initiate_reaction prep_microsomes Prepare Liver Microsomes pre_incubate Pre-incubate Microsomes at 37°C prep_microsomes->pre_incubate prep_cofactors Prepare NADPH Regenerating System prep_cofactors->initiate_reaction pre_incubate->initiate_reaction time_points Incubate and Quench at Time Points initiate_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Org-12962 (Parent Compound) oxidation Oxidation (e.g., Hydroxylation) parent->oxidation n_dealkylation N-dealkylation parent->n_dealkylation ring_opening Piperazine Ring Opening parent->ring_opening conjugation Conjugation (e.g., Glucuronidation) oxidation->conjugation n_dealkylation->conjugation

References

Addressing poor in vivo selectivity of Org-12962

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo selectivity of Org-12962.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to the poor in vivo selectivity of Org-12962.

Guide 1: Unexpected Phenotypic Effects in Animal Models

Problem: Observation of unexpected or off-target behavioral or physiological effects in animal models treated with Org-12962, such as those indicative of hallucinogenic responses. This is often due to the compound's agonism at the 5-HT2A receptor.[1]

Potential CauseTroubleshooting Steps
Off-target activation of 5-HT2A receptors 1. Confirm On-Target Engagement: Utilize a selective 5-HT2C receptor antagonist to determine if the desired effects of Org-12962 are blocked. This helps to confirm that the intended target is being engaged. 2. Employ a Selective 5-HT2A Receptor Antagonist: Co-administer a selective 5-HT2A receptor antagonist (e.g., M100907) with Org-12962. A reduction or elimination of the off-target effects will confirm 5-HT2A receptor involvement. 3. Dose-Response Analysis: Conduct a careful dose-response study to identify a potential therapeutic window where 5-HT2C-mediated effects are observed without significant 5-HT2A-mediated side effects. 4. Consider Alternative Agonists: If selectivity remains an issue, explore the use of more selective 5-HT2C receptor agonists with a better-defined selectivity profile.
Metabolites with different selectivity profiles 1. Metabolite Profiling: Conduct in vivo and in vitro metabolic studies to identify the major metabolites of Org-12962. 2. Characterize Metabolite Activity: Synthesize and test the identified metabolites for their binding affinity and functional activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Pharmacokinetic Issues 1. Brain Penetration: Assess the brain-to-plasma ratio of Org-12962 to ensure that central concentrations are within a range that favors 5-HT2C over 5-HT2A activation.

Guide 2: In Vitro vs. In Vivo Discrepancies in Selectivity

Problem: Org-12962 demonstrates acceptable selectivity in in vitro assays, but this does not translate to the in vivo setting.

Potential CauseTroubleshooting Steps
Differences in Receptor Expression Levels 1. Receptor Distribution Analysis: Investigate the relative expression levels of 5-HT2A and 5-HT2C receptors in the specific brain regions or tissues relevant to your in vivo model. Higher relative expression of 5-HT2A receptors can amplify off-target effects.
Functional Selectivity (Biased Agonism) 1. Profile Downstream Signaling: Evaluate the activation of different signaling pathways (e.g., G-protein vs. β-arrestin) by Org-12962 at both 5-HT2A and 5-HT2C receptors. It is possible that the compound preferentially activates a signaling pathway at 5-HT2A receptors that is not captured by the primary in vitro assay.
In Vivo Receptor Environment 1. Consider Receptor Heterodimerization: Be aware that 5-HT2A and 5-HT2C receptors can form heterodimers, which may alter the pharmacological response to Org-12962 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of Org-12962?

A1: Org-12962 is a potent 5-HT2C receptor agonist. However, it also exhibits significant activity at the 5-HT2A and 5-HT2B receptors, which is the primary reason for its poor in vivo selectivity and discontinuation from human trials.[1]

Q2: Why does Org-12962 show poor in vivo selectivity despite being a potent 5-HT2C agonist?

A2: The lack of sufficient separation in potency between the 5-HT2C and 5-HT2A receptors is the main issue. The hallucinogenic effects observed in early human trials were attributed to its activity at the 5-HT2A receptor.

Q3: What are some general strategies to improve the in vivo selectivity of a compound like Org-12962?

A3: Improving in vivo selectivity is a key challenge in drug development. Some rational approaches include:

  • Structure-Based Drug Design: Modifying the chemical structure of the compound to enhance interactions with the 5-HT2C receptor binding pocket while reducing interactions with the 5-HT2A receptor.

  • Exploiting Receptor Differences: Targeting subtle differences in the amino acid sequences or allosteric sites between the 5-HT2A and 5-HT2C receptors.

  • Optimizing Pharmacokinetics: Modifying the compound to alter its absorption, distribution, metabolism, and excretion (ADME) properties to favor exposure in tissues where the 5-HT2C receptor is the predominant subtype.

Q4: What in vivo models are suitable for assessing the selectivity of 5-HT2C agonists?

A4: Several animal models can be used to assess the in vivo selectivity of 5-HT2C agonists:

  • Head-Twitch Response (HTR) in Rodents: This is a classic behavioral model used to assess 5-HT2A receptor activation. A selective 5-HT2C agonist should not induce a significant HTR.

  • Locomotor Activity Assays: 5-HT2C receptor activation can influence locomotor activity, and these assays can be used to assess on-target effects.

  • Models of Anxiety and Depression: Since 5-HT2C receptors are implicated in these conditions, relevant behavioral models can be used to evaluate the therapeutic potential of a selective agonist.

Data Presentation

Table 1: Functional Potency of Org-12962 at Human 5-HT2 Receptors

Receptor SubtypepEC50
5-HT2C 7.01
5-HT2A 6.38
5-HT2B 6.28

Data from MedChemExpress, citing Porter RH, et al. Br J Pharmacol. 1999 Sep;128(1):13-20.[1]

Experimental Protocols

Protocol 1: In Vitro Functional Selectivity Assay (Calcium Mobilization)

This protocol outlines a method to determine the functional potency and selectivity of a test compound like Org-12962 at 5-HT2A and 5-HT2C receptors.

  • Cell Culture: Maintain CHO-K1 or HEK293 cells stably expressing either the human 5-HT2A or 5-HT2C receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the test compound (Org-12962) and a reference agonist (e.g., serotonin) in the assay buffer.

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading.

    • Add the compound dilutions to the wells and continuously measure the fluorescence intensity for a set period to detect intracellular calcium release.

  • Data Analysis:

    • Determine the maximum fluorescence response for each compound concentration.

    • Normalize the data to the response of a maximal concentration of the reference agonist.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values.

    • Calculate the selectivity ratio by dividing the EC50 for the 5-HT2A receptor by the EC50 for the 5-HT2C receptor.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay

This protocol describes a behavioral assay to assess the in vivo 5-HT2A receptor agonist activity of a test compound.

  • Animals: Use male C57BL/6J mice, group-housed with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle. Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Dissolve the test compound (Org-12962) in a suitable vehicle (e.g., saline with a small amount of Tween 80). Administer the compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group should be included.

  • Behavioral Observation:

    • Immediately after injection, place each mouse individually into a clear observation chamber.

    • Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, convulsive rotational movement of the head.

  • Data Analysis:

    • Compare the number of head twitches in the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

    • A significant increase in the number of head twitches indicates 5-HT2A receptor agonism.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor In Vivo Selectivity start Observe Unexpected In Vivo Effects confirm_on_target Confirm On-Target (5-HT2C) Engagement? start->confirm_on_target coadmin_5ht2a_ant Co-administer Selective 5-HT2A Antagonist confirm_on_target->coadmin_5ht2a_ant Yes re_evaluate Re-evaluate Primary Mechanism confirm_on_target->re_evaluate No effects_blocked Off-Target Effects Blocked? coadmin_5ht2a_ant->effects_blocked ht2a_mediated Effects are 5-HT2A Mediated effects_blocked->ht2a_mediated Yes other_off_target Investigate Other Off-Targets effects_blocked->other_off_target No

Caption: A troubleshooting workflow for investigating unexpected in vivo effects of Org-12962.

G cluster_pathway 5-HT2A and 5-HT2C Receptor Signaling Pathway ligand Org-12962 receptor_2a 5-HT2A Receptor ligand->receptor_2a receptor_2c 5-HT2C Receptor ligand->receptor_2c gq11 Gq/11 receptor_2a->gq11 receptor_2c->gq11 plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response_2a Hallucinogenic Effects ca_release->cellular_response_2a cellular_response_2c Therapeutic Effects ca_release->cellular_response_2c pkc->cellular_response_2a pkc->cellular_response_2c

Caption: Simplified signaling pathway for 5-HT2A and 5-HT2C receptors activated by Org-12962.

References

Validation & Comparative

A Comparative Guide to Org-12962 Hydrochloride and Other 5-HT2C Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Org-12962 hydrochloride and other prominent 5-HT2C receptor agonists. This document synthesizes in vitro and in vivo data to highlight the distinct pharmacological profiles of these compounds, offering valuable insights for selecting the appropriate tool for preclinical research.

Introduction to 5-HT2C Receptor Agonists

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a range of disorders, including obesity, anxiety, and depression. Agonism at this receptor is known to modulate appetite, mood, and other physiological processes. This guide focuses on this compound, a potent 5-HT2C agonist, and compares its pharmacological characteristics with other well-established agonists: Ro 60-0175, Lorcaserin, and WAY-161503.

In Vitro Pharmacological Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pEC50) of Org-12962 and its comparators at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Receptor Binding Affinity (Ki, nM) of 5-HT2C Receptor Agonists

Compound5-HT2C (nM)5-HT2A (nM)5-HT2B (nM)
Org-12962 ~98~420~525
Ro 60-0175 6.036.35.4
Lorcaserin 15112174
WAY-161503 3.31860

Table 2: Functional Potency (EC50/pEC50) of 5-HT2C Receptor Agonists

Compound5-HT2C5-HT2A5-HT2B
Org-12962 pEC50: 7.01pEC50: 6.38pEC50: 6.28
Ro 60-0175 EC50: 32 nMEC50: 447 nMEC50: 0.9 nM
Lorcaserin EC50: 9 nMEC50: 168 nMEC50: 943 nM
WAY-161503 EC50: 8.5 nM (IP) / 0.8 nM (Ca2+)EC50: 802 nM (IP) / 7 nM (Ca2+)EC50: 6.9 nM (IP) / 1.8 nM (Ca2+)

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. IP refers to inositol phosphate accumulation assays, and Ca2+ refers to calcium mobilization assays.

Org-12962 is a potent 5-HT2C receptor agonist. However, it also demonstrates significant activity at 5-HT2A and 5-HT2B receptors. This lack of selectivity, particularly for the 5-HT2A receptor, has been associated with hallucinogenic side effects, which led to the discontinuation of its development as an anxiolytic drug. In contrast, Lorcaserin, an anti-obesity medication, exhibits greater functional selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. WAY-161503 also shows a preference for the 5-HT2C receptor. Ro 60-0175 is a potent agonist at both 5-HT2C and 5-HT2B receptors.

Signaling Pathways and Experimental Workflows

The activation of the 5-HT2C receptor initiates a cascade of intracellular events. The diagrams below illustrate the canonical signaling pathway and a typical experimental workflow for assessing agonist activity.

G Agonist 5-HT2C Agonist (e.g., Org-12962) Receptor 5-HT2C Receptor Agonist->Receptor Gq11 Gαq/11 Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Canonical 5-HT2C Receptor Signaling Pathway

G cluster_0 In Vitro Assay cluster_1 In Vivo Model Start CHO-K1 cells expressing human 5-HT2C receptors Step1 Incubate with 5-HT2C Agonist Start->Step1 Step2 Measure intracellular Ca2+ mobilization or inositol phosphate accumulation Step1->Step2 Step3 Data Analysis: Determine EC50/pEC50 Step2->Step3 AnimalModel Rodent Model (e.g., Rat, Mouse) Administer Administer 5-HT2C Agonist AnimalModel->Administer BehavioralTest Behavioral Assessment (e.g., Elevated Plus Maze, Food Intake Measurement) Administer->BehavioralTest Outcome Measure Anxiolytic or Anorectic Effects BehavioralTest->Outcome

General Experimental Workflow for 5-HT2C Agonist Characterization

Detailed Experimental Protocols

In Vitro: Functional Characterization in CHO-K1 Cells

Objective: To determine the potency and efficacy of 5-HT2C receptor agonists.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into multi-well plates and grown to confluence.

  • Calcium Mobilization Assay:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • The test compound (agonist) is added at various concentrations.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Inositol Phosphate (IP) Accumulation Assay:

    • Cells are labeled with [³H]myo-inositol.

    • Cells are pre-incubated with LiCl to inhibit inositol monophosphatase.

    • The test compound is added at various concentrations.

    • The reaction is stopped, and the cells are lysed.

    • Total [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated, and EC50 (the concentration of agonist that produces 50% of the maximal response) or pEC50 values are calculated.

In Vivo: Assessment of Anxiolytic-like Effects in Rats

Objective: To evaluate the potential of 5-HT2C agonists to reduce anxiety-like behavior.

Methodology (Elevated Plus Maze):

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animals: Male rats are used for this test.

  • Procedure:

    • Rats are administered the test compound (e.g., Org-12962) or vehicle via intraperitoneal injection.

    • After a set pre-treatment time, each rat is placed in the center of the maze, facing an open arm.

    • The behavior of the rat is recorded for a 5-minute period.

  • Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Locomotor activity is also assessed by the total number of arm entries.

In Vivo: Assessment of Anorectic Effects in Rodents

Objective: To determine the effect of 5-HT2C agonists on food intake.

Methodology:

  • Animals: Rats or mice are individually housed and acclimatized to the testing environment.

  • Food Deprivation: Animals are typically fasted for a period (e.g., 18-24 hours) to ensure robust feeding behavior.

  • Procedure:

    • Animals are administered the test compound or vehicle.

    • A pre-weighed amount of standard chow is presented to each animal.

    • Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the treatment and vehicle groups. A significant reduction in food intake indicates an anorectic effect.

Therapeutic Potential and Comparative Summary

  • This compound: While a potent 5-HT2C agonist, its lack of selectivity, particularly its agonist activity at the 5-HT2A receptor, has been a significant hurdle in its clinical development for anxiety due to the potential for psychotomimetic side effects. However, its potent activity makes it a useful tool for in vitro and in vivo research to probe the functions of the 5-HT2C receptor, provided its off-target effects are considered.

  • Ro 60-0175: This compound is a potent agonist at both 5-HT2C and 5-HT2B receptors. Its high potency at the 5-HT2B receptor raises concerns for potential cardiac valvulopathy with chronic use, a known risk associated with 5-HT2B agonism.

  • Lorcaserin: Marketed as an anti-obesity drug, Lorcaserin demonstrates good functional selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors. This improved selectivity profile likely contributes to its better-tolerated side-effect profile compared to less selective agonists.

  • WAY-161503: This compound is a potent and selective 5-HT2C receptor agonist that has been shown to reduce food intake in animal models. Its pharmacological profile makes it a valuable research tool for studying the role of 5-HT2C receptors in appetite regulation.

Conclusion

The choice of a 5-HT2C receptor agonist for research purposes depends critically on the specific scientific question being addressed. This compound, despite its discontinuation from clinical development, remains a potent tool for exploring 5-HT2C receptor function, with the caveat of its off-target activities. For studies requiring higher selectivity to minimize confounding effects from 5-HT2A or 5-HT2B receptor activation, compounds like Lorcaserin and WAY-161503 represent more suitable alternatives. This guide provides the necessary data and experimental context to aid researchers in making an informed decision for their preclinical studies.

A Comparative Analysis of Org-12962 and Ro 60-0175 in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective serotonin 5-HT2C receptor agonists, Org-12962 and Ro 60-0175, based on their performance in established preclinical models of anxiety. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview for researchers in the field of neuroscience and psychopharmacology.

Introduction

Anxiety disorders represent a significant global health concern, prompting extensive research into novel therapeutic agents. The serotonin 2C (5-HT2C) receptor has emerged as a promising target for the development of anxiolytic drugs. Activation of this receptor is known to modulate the release of dopamine and norepinephrine, key neurotransmitters implicated in mood and anxiety.[1] Org-12962 and Ro 60-0175 are both potent and selective agonists of the 5-HT2C receptor, and their effects in various animal models of anxiety have been investigated to elucidate their therapeutic potential. This guide will compare their pharmacological profiles in key behavioral paradigms used to assess anxiety-like behaviors in rodents.

Mechanism of Action: 5-HT2C Receptor Signaling

Both Org-12962 and Ro 60-0175 exert their effects by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins. Upon agonist binding, this G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses that ultimately modulate neuronal excitability and neurotransmitter release.

Figure 1: Simplified 5-HT2C Receptor Signaling Pathway.

Comparative Performance in Anxiety Models

The following sections summarize the available quantitative data for Org-12962 and Ro 60-0175 in three widely used preclinical models of anxiety: the elevated plus-maze, the open field test, and the social interaction test.

Elevated Plus-Maze (EPM)

The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Ro 60-0175: Intra-hippocampal administration of Ro 60-0175 in rats has been shown to decrease open arm exploration, suggesting an anxiogenic-like effect at the site of injection.[2][3] A dose of 1.0 µg selectively decreased the percentage of time spent and entries into the open arms.[2][3] Higher doses (3.0 and 10.0 µg) induced a general suppression of locomotor activity.[2][3]

Org-12962: Currently, there is a lack of publicly available, peer-reviewed data detailing the effects of Org-12962 in the elevated plus-maze test.

CompoundSpeciesRoute of AdministrationDoseEffect on Open Arm Time/EntriesReference
Ro 60-0175RatIntra-hippocampal1.0 µgDecreased[2][3]
Ro 60-0175RatIntra-hippocampal3.0, 10.0 µgDecreased (with locomotor suppression)[2][3]
Org-12962---Data not available-
Open Field Test (OFT)

The open field test is used to assess general locomotor activity and anxiety-like behavior. A decrease in exploration of the central, more exposed area of the arena is interpreted as an indicator of anxiety.

Ro 60-0175: In mice, Ro 60-0175 has been shown to induce hypoactivity, a decrease in overall movement.[4] At doses of 3 mg/kg and 5 mg/kg (i.p.), it significantly reduced the distance traveled in an open field arena.[4]

Org-12962: There is currently no specific quantitative data available from peer-reviewed publications on the effects of Org-12962 in the open field test.

CompoundSpeciesRoute of AdministrationDoseEffect on LocomotionEffect on Center TimeReference
Ro 60-0175Mousei.p.3 mg/kgDecreased-[4]
Ro 60-0175Mousei.p.5 mg/kgDecreased-[4]
Org-12962---Data not availableData not available-
Social Interaction Test

The social interaction test assesses anxiety by measuring the time an animal spends in social contact with an unfamiliar conspecific. Anxiolytic drugs are expected to increase social interaction time.

Ro 60-0175: In a rat social interaction test conducted under low light, familiar conditions, Ro 60-0175 at doses of 1 and 3 mg/kg (s.c.) reduced the time spent in social interaction. This effect was accompanied by a reduction in locomotion, suggesting a sedative rather than a specific anxiogenic effect at these doses. Under high light, unfamiliar conditions, which are typically more anxiogenic, Ro 60-0175 also suppressed both social interaction and locomotion at the same doses.

Org-12962: Specific quantitative data on the effects of Org-12962 in the social interaction test is not currently available in the public domain.

CompoundSpeciesRoute of AdministrationDoseEffect on Social Interaction TimeReference
Ro 60-0175Rats.c.1 mg/kgDecreased (with sedation)
Ro 60-0175Rats.c.3 mg/kgDecreased (with sedation)
Org-12962---Data not available-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Elevated Plus-Maze Protocol

EPM_Workflow cluster_pretest Pre-Test cluster_test Test cluster_posttest Post-Test Acclimatization Acclimatize animal to testing room (e.g., 60 minutes) Drug_Administration Administer Org-12962, Ro 60-0175, or vehicle Acclimatization->Drug_Administration Placement Place animal in the center of the maze, facing an open arm Drug_Administration->Placement Exploration Allow free exploration for a set duration (e.g., 5 minutes) Placement->Exploration Recording Record behavior using video tracking software Exploration->Recording Data_Analysis Analyze time spent and entries into open and closed arms Recording->Data_Analysis Cleaning Clean the maze thoroughly between subjects Data_Analysis->Cleaning

Figure 2: General Experimental Workflow for the Elevated Plus-Maze.

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two arms enclosed by high walls. Procedure:

  • Animals are habituated to the testing room for a specified period before the test.

  • The compound of interest (Org-12962 or Ro 60-0175) or vehicle is administered at a predetermined time before the test.

  • Each animal is placed on the central platform of the maze, facing one of the open arms.

  • The animal is allowed to freely explore the maze for a standard duration (typically 5 minutes).

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Key parameters measured are the number of entries into and the time spent in the open and closed arms.

Open Field Test Protocol

Apparatus: A square arena with high walls to prevent escape. Procedure:

  • Animals are habituated to the testing room.

  • The test compound or vehicle is administered.

  • Each animal is placed in the center of the open field.

  • Behavior is recorded for a set duration (e.g., 5-10 minutes).

  • The arena is divided into a central zone and a peripheral zone by the analysis software.

  • Parameters measured include total distance traveled, time spent in the center versus the periphery, and the frequency of entries into the center zone.

Social Interaction Test Protocol

Apparatus: A rectangular or square arena, often with specific lighting conditions. Procedure:

  • Test animals are typically housed individually for a period before the test to increase their motivation for social interaction.

  • The test compound or vehicle is administered to one or both of the animals.

  • Two unfamiliar animals are placed in the arena together.

  • Their behavior is recorded for a specified duration (e.g., 10 minutes).

  • A trained observer scores the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).

  • Locomotor activity is often measured concurrently to control for sedative or stimulant effects of the drug.

Summary and Conclusion

The available preclinical data suggests that the 5-HT2C receptor agonist Ro 60-0175 exhibits a complex profile in rodent models of anxiety. In the elevated plus-maze, its effects appear to be anxiogenic when administered directly into the hippocampus. In the open field test, it primarily induces hypoactivity. In the social interaction test, Ro 60-0175 reduces social engagement, an effect that is likely confounded by sedation.

Further research is required to fully characterize the effects of Org-12962 in the elevated plus-maze, open field, and social interaction tests. Such studies would be invaluable for a comprehensive comparison with Ro 60-0175 and for advancing our understanding of the role of the 5-HT2C receptor in anxiety. Researchers are encouraged to consider the different pharmacological profiles that can emerge from structurally distinct agonists acting on the same receptor, as this can have significant implications for drug development.

References

Validating the Effects of Org-12962 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Org-12962 Hydrochloride: Receptor Affinity Profile

This compound is recognized as a potent and selective agonist for the 5-HT2C receptor, a key target in research areas such as anxiety and appetite control. However, it also exhibits some affinity for the 5-HT2A and 5-HT2B receptor subtypes, which is a critical consideration in experimental design and data interpretation. The discontinuation of its human trials was linked to side effects believed to be mediated by the 5-HT2A receptor.

CompoundTarget ReceptorpEC50Reference
This compound 5-HT2C 7.01 [1]
5-HT2A6.38[1]
5-HT2B6.28[1]

Antagonist Validation: A Representative Study

To confirm that the observed effects of a 5-HT2C agonist are indeed mediated by the 5-HT2C receptor, a selective antagonist is employed to block these effects. The following data from a study on the 5-HT2C agonist WAY-161503 and the selective 5-HT2C antagonist SB-242084 illustrates this principle. The study measured the effect of WAY-161503 on food intake (hypophagia) in rats and its reversal by SB-242084.[2]

Experimental Data: Reversal of Agonist-Induced Hypophagia by an Antagonist

AgonistAgonist Effect (ED50 in mg/kg)AntagonistAntagonist Effect
WAY-1615031.9 (in 24h fasted Sprague-Dawley rats)SB-242084Reversed the reduction in food intake

This demonstrates that the hypophagic effect of WAY-161503 is specifically mediated through the 5-HT2C receptor, as it can be blocked by a selective antagonist.

Comparison with Alternative 5-HT2C Receptor Agonists

Several other compounds have been developed that target the 5-HT2C receptor. Understanding their profiles is crucial for selecting the appropriate tool for a given research question.

CompoundKey Features
Lorcaserin A selective 5-HT2C receptor agonist previously approved for weight management.[3]
Vabicaserin A 5-HT2C receptor agonist that has been investigated for its potential in treating schizophrenia.[4]
Ro 60-0175 A selective 5-HT2C agonist frequently used in preclinical research to study the role of the 5-HT2C receptor in various physiological processes.[5]

Experimental Protocols

Representative Protocol: Antagonist Reversal of Agonist-Induced Hypophagia in Rats [2]

This protocol is based on the study validating the effects of WAY-161503 with SB-242084 and serves as a template for similar experiments with this compound.

1. Animals: Male Sprague-Dawley rats are used. They are housed individually and maintained on a standard diet and water ad libitum, with a 12-hour light/dark cycle.

2. Acclimation: Animals are acclimated to the testing environment and handling procedures for several days before the experiment to minimize stress-induced variability.

3. Fasting: Prior to the experiment, rats are fasted for 24 hours with free access to water.

4. Drug Administration:

  • Antagonist Group: Rats are pre-treated with the 5-HT2C antagonist SB-242084 (or vehicle for the control group) via intraperitoneal (i.p.) injection.
  • Agonist Administration: After a set pre-treatment time, the 5-HT2C agonist WAY-161503 (or vehicle) is administered, also typically via i.p. injection.

5. Measurement of Food Intake: Immediately after agonist administration, pre-weighed food is provided to the rats. Food intake is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

6. Data Analysis: The amount of food consumed is calculated for each animal. The data is then analyzed to determine the dose-dependent effect of the agonist on food intake and the ability of the antagonist to reverse this effect. The ED50 (the dose of the agonist that produces 50% of its maximal effect) can be calculated.

Visualizing the Pathways and Workflows

Signaling Pathway of 5-HT2C Receptor Agonism and Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT2C_Receptor 5-HT2C Receptor Serotonin->5-HT2C_Receptor Binds to Gq/11 Gq/11 Protein 5-HT2C_Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Leads to Cellular_Response Cellular Response (e.g., Decreased Appetite) IP3_DAG->Cellular_Response Org-12962 Org-12962 HCl (Agonist) Org-12962->5-HT2C_Receptor Activates Antagonist SB-242084 (Antagonist) Antagonist->5-HT2C_Receptor Blocks

Caption: 5-HT2C receptor signaling pathway activation by Org-12962 and blockade by an antagonist.

Experimental Workflow for Antagonist Validation

G Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Fasting 24-hour Fasting Animal_Acclimation->Fasting Group_Assignment Assign to Groups (Vehicle, Agonist, Antagonist, Antagonist + Agonist) Fasting->Group_Assignment Antagonist_Pretreatment Administer Antagonist (e.g., SB-242084) or Vehicle Group_Assignment->Antagonist_Pretreatment Agonist_Administration Administer Agonist (e.g., Org-12962) or Vehicle Antagonist_Pretreatment->Agonist_Administration Measure_Food_Intake Measure Food Intake at set time points Agonist_Administration->Measure_Food_Intake Data_Analysis Analyze Data and Determine Reversal of Effect Measure_Food_Intake->Data_Analysis End End Data_Analysis->End G cluster_agonists cluster_antagonists 5HT2C_Receptor 5-HT2C Receptor Cellular_Effect Cellular Effect (e.g., Hypophagia) 5HT2C_Receptor->Cellular_Effect Leads to Agonists Agonists Agonists->5HT2C_Receptor Activate Org-12962 Org-12962 Agonists->Org-12962 WAY-161503 WAY-161503 Agonists->WAY-161503 Lorcaserin Lorcaserin Agonists->Lorcaserin Antagonists Antagonists Antagonists->5HT2C_Receptor Block SB-242084 SB-242084 Antagonists->SB-242084

References

Comparative Guide to Org-12962 Hydrochloride: Control Experiments and Baseline Measures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Org-12962 hydrochloride with alternative 5-HT2C receptor agonists, supported by experimental data. It details essential control experiments and baseline measures for the robust evaluation of this compound in both in vitro and in vivo settings.

Introduction to this compound

This compound is a potent and selective agonist for the 5-HT2 receptor family, exhibiting the highest affinity for the 5-HT2C subtype.[1] Initially developed as a potential anxiolytic, its clinical development was halted due to side effects associated with its activity at the 5-HT2A receptor.[1] Despite this, Org-12962 remains a valuable tool in research for elucidating the roles of the 5-HT2C receptor in various physiological and pathological processes.

Mechanism of Action: 5-HT2C Receptor Activation

Org-12962, like other 5-HT2C receptor agonists, exerts its effects by binding to and activating these G protein-coupled receptors (GPCRs). Activation of the 5-HT2C receptor is primarily coupled to the Gq/G11 signaling pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

5_HT2C_Signaling_Pathway cluster_membrane Cell Membrane 5_HT2C_R 5-HT2C Receptor Gq_G11 Gq/G11 5_HT2C_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Org_12962 Org-12962 Org_12962->5_HT2C_R Binds & Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Figure 1: Simplified 5-HT2C receptor signaling pathway.

In Vitro Studies: Functional Characterization

A common method to characterize the activity of Org-12962 and its alternatives is through functional assays in cell lines expressing the target receptor, such as Chinese Hamster Ovary (CHO-K1) cells.[2] A key baseline measure in these experiments is the response of non-transfected cells to the agonist, which should be negligible.[2]

Comparative Agonist Activity at Human 5-HT2 Receptors

The following table summarizes the potency (pEC50) and efficacy (relative to 5-HT) of Org-12962 and other common 5-HT2C receptor agonists in CHO-K1 cells expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Data is derived from a study by Porter et al. (1999).[2]

Compound5-HT2A5-HT2B5-HT2C
pEC50 (Efficacy %)pEC50 (Efficacy %)pEC50 (Efficacy %)
Org-12962 6.4 (44%)7.3 (88%)8.1 (96%)
Ro 60-0175 6.5 (57%)8.0 (100%)7.5 (88%)
m-CPP 6.1 (24%)7.2 (81%)7.8 (65%)
Lorcaserin *--7.8 (Full agonist)
5-HT (Serotonin) 8.4 (100%)8.7 (100%)8.8 (100%)

*Data for Lorcaserin is from a separate study and presented for comparative purposes; it is described as a full agonist with a pEC50 of 7.8 at the human 5-HT2C receptor.[3]

Experimental Protocol: Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2C receptor activation.

Inositol_Phosphate_Assay_Workflow Cell_Culture 1. Culture CHO-K1 cells expressing h5-HT2C receptor Labeling 2. Label cells with [3H]-myo-inositol Cell_Culture->Labeling Incubation 3. Incubate with LiCl (to inhibit IP degradation) Labeling->Incubation Stimulation 4. Stimulate with Org-12962 or alternative agonist Incubation->Stimulation Lysis 5. Lyse cells and extract inositol phosphates Stimulation->Lysis Separation 6. Separate IPs using ion-exchange chromatography Lysis->Separation Quantification 7. Quantify radioactivity (scintillation counting) Separation->Quantification

Figure 2: Workflow for an inositol phosphate accumulation assay.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

  • Radiolabeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.[4]

  • Pre-incubation: Cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs upon receptor activation.[5]

  • Agonist Stimulation: Cells are stimulated with varying concentrations of Org-12962, a comparator agonist, or vehicle for a defined period.

  • Extraction: The reaction is terminated, and soluble inositol phosphates are extracted.

  • Quantification: The amount of accumulated [3H]-inositol phosphates is quantified using liquid scintillation counting.

Control Experiments:

  • Vehicle Control: Cells are treated with the same vehicle used to dissolve the agonists (e.g., DMSO, saline). This establishes the baseline level of IP accumulation.

  • Basal Measurement: IP levels in unstimulated cells are measured to determine the constitutive activity of the receptor.

  • Positive Control: A known full agonist, such as serotonin (5-HT), is used to determine the maximal response of the system.

  • Negative Control (Cell Line): Non-transfected CHO-K1 cells are treated with the agonist to ensure the response is specific to the expressed 5-HT2C receptor.

In Vivo Studies: Behavioral and Physiological Measures

In vivo studies are crucial for understanding the physiological effects of Org-12962. Control experiments are critical to account for the effects of handling, injection stress, and the vehicle used for drug administration.

Common Control Measures in Rodent Studies
  • Vehicle Control: Administration of the vehicle solution without the drug is the most fundamental control. Common vehicles for intraperitoneal (i.p.) injection include:

    • Normal Saline (0.9% NaCl): The most common vehicle for water-soluble compounds.[6][7]

    • Saline with Tween 80: For compounds with low water solubility, a surfactant like Tween 80 (e.g., 0.3-5% v/v) can be added to saline to aid dissolution or suspension.[8][9] It's important to note that Tween 80 itself can have behavioral effects at higher concentrations.[10][11]

  • Sham Injections: Performing a needle prick without injecting any substance can control for the stress of the injection procedure itself.[7]

  • Handling Control: Simply handling the animals in the same manner as the experimental groups can account for the stress associated with being removed from their home cage and handled by the experimenter.[12]

Baseline Measures

Prior to drug administration, it is essential to establish baseline measures for the behaviors or physiological parameters being investigated. This may include:

  • Locomotor Activity: Total distance traveled, rearing frequency, and time spent in different zones of an open field.

  • Anxiety-like Behavior: Time spent in the open arms of an elevated plus-maze or light-dark box.

  • Food Intake and Body Weight: Daily or weekly measurements of food consumption and body weight.

  • Core Body Temperature: Rectal temperature measurements.

Experimental Workflow: Rodent Behavioral Assay

Rodent_Behavioral_Assay_Workflow Acclimation 1. Animal Acclimation (to housing and handling) Habituation 2. Habituation to Test Apparatus Acclimation->Habituation Baseline 3. Baseline Behavioral Measurement (Pre-injection) Habituation->Baseline Administration 4. Drug/Vehicle Administration (i.p. injection) Baseline->Administration Post_Admin_Test 5. Post-Administration Behavioral Testing Administration->Post_Admin_Test Data_Analysis 6. Data Analysis and Comparison to Baseline and Controls Post_Admin_Test->Data_Analysis

Figure 3: General workflow for a rodent behavioral assay.

Comparison with Alternatives

FeatureThis compoundRo 60-0175m-CPPLorcaserin
Primary Target 5-HT2C Receptor5-HT2C Receptor5-HT2C/1B Receptors5-HT2C Receptor
Selectivity High for 5-HT2C over 5-HT2A.[2]High for 5-HT2C over 5-HT2A.[13][14]Also a potent 5-HT1B agonist.[15][16]High selectivity for 5-HT2C over 5-HT2A and 5-HT2B.[3][17]
Common Use Research tool for studying 5-HT2C function.Preclinical research in anxiety and depression models.[13][14]Preclinical and clinical research on feeding and anxiety.[18][19]FDA-approved for weight management.[20][21][22]
Reported Effects Anxiolytic-like effects in animal models.[23]Anxiolytic, antidepressant, and anorectic effects.[23]Anxiogenic and hypophagic effects.[15][18]Anorectic (satiety-promoting) effects.[17][21][22]

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT2C receptor. When designing experiments with this compound, it is imperative to include appropriate controls, such as vehicle administration and baseline measurements, to ensure the validity and reproducibility of the findings. The choice of comparator compounds, such as Ro 60-0175, m-CPP, or lorcaserin, will depend on the specific research question and the desired selectivity profile. This guide provides a foundation for the rigorous design of experiments involving Org-12962, enabling researchers to generate high-quality, interpretable data.

References

A Preclinical Comparison of Org-12962 and SSRIs: A Tale of Two Serotonergic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of serotonergic drug development, compounds with distinct mechanisms of action offer different therapeutic potentials and challenges. This guide provides a preclinical comparison of Org-12962 hydrochloride, a potent 5-HT2C receptor agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of antidepressant and anxiolytic therapy. While direct head-to-head preclinical efficacy studies are not available in the public domain, this document compares their mechanisms of action, in vitro pharmacological profiles, and the standard preclinical models used to evaluate their respective activities.

Section 1: Contrasting Mechanisms of Action

The fundamental difference between Org-12962 and SSRIs lies in their molecular targets within the serotonin system. SSRIs act on the presynaptic neuron, while Org-12962 acts on the postsynaptic neuron.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine, primarily function by blocking the serotonin transporter (SERT) on the presynaptic nerve terminal.[1] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[1][2] This action is believed to underlie their therapeutic effects in depression and anxiety over time.[1][2]

  • Org-12962 (5-HT2C Receptor Agonist): Org-12962 is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2 receptor family, with a particular affinity for the 5-HT2C subtype.[3] The 5-HT2C receptors are G-protein-coupled receptors located on postsynaptic neurons in various brain regions, including those that regulate mood, anxiety, and feeding.[3] Activation of these receptors by an agonist like Org-12962 directly initiates intracellular signaling cascades, which can inhibit dopamine and norepinephrine release in certain brain areas. This mechanism has been explored for its potential anxiolytic effects.

The following diagram illustrates this fundamental difference in their site of action at the neuronal synapse.

G cluster_0 Presynaptic Neuron Pre_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Pre_Vesicle->Synaptic_Cleft Serotonin Release SERT SERT Transporter Receptor_5HT2C 5-HT2C Receptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor_5HT2C Binding SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Blocks Org12962 Org-12962 Org12962->Receptor_5HT2C Activates G Habituation Animal Acclimation & Habituation Grouping Randomization into Treatment Groups (e.g., Vehicle, SSRI, Org-12962) Habituation->Grouping Dosing Drug Administration (Acute or Chronic) Grouping->Dosing Behavioral_Test Behavioral Testing (e.g., FST or EPM) Dosing->Behavioral_Test Data_Collection Data Recording & Scoring Behavioral_Test->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Analysis Interpretation Interpretation of Results & Conclusion Analysis->Interpretation

References

Org-12962 Hydrochloride: A Comparative Analysis of Binding Affinity for 5-HT2A and 5-HT2B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between a compound and its biological targets is paramount. This guide provides an objective comparison of the binding affinity of Org-12962 hydrochloride for the serotonin 5-HT2A and 5-HT2B receptors, supported by experimental data and detailed protocols.

Quantitative Data Summary

The binding affinity of this compound for the human 5-HT2A and 5-HT2B receptors has been determined through functional assays. The compound demonstrates a higher potency for the 5-HT2A receptor compared to the 5-HT2B receptor. The potency of Org-12962 is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

CompoundReceptorpEC50EC50 (nM)
This compound5-HT2A6.38419.87[1]
This compound5-HT2B6.28524.81[1]

Note: EC50 values were calculated from the pEC50 values (EC50 = 10^(-pEC50) M) and converted to nM.

Experimental Protocols

The binding affinity data presented above was determined using a functional assay that measures the increase in intracellular calcium levels upon agonist stimulation of recombinant human 5-HT2A and 5-HT2B receptors expressed in Chinese hamster ovary (CHO-K1) cells.[2]

Cell Culture and Receptor Expression:

CHO-K1 cells were stably transfected with the cDNA for the human 5-HT2A or 5-HT2B receptors. These cells were then cultured in appropriate media to ensure stable expression of the receptors on the cell surface.

Fluorometric Imaging Plate Reader (FLIPR) Assay:

The core of the experimental procedure is the use of a Fluorometric Imaging Plate Reader (FLIPR) to detect changes in intracellular calcium concentration.[2]

  • Cell Plating: Receptor-expressing CHO-K1 cells were seeded into 96-well microplates and allowed to adhere and grow.

  • Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium ions.

  • Compound Addition: Varying concentrations of this compound were added to the wells of the microplate.

  • Signal Detection: The FLIPR instrument continuously monitored the fluorescence intensity in each well. Upon agonist binding to the 5-HT2A or 5-HT2B receptors, the Gq/G11 signaling pathway is activated, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.

  • Data Analysis: The peak fluorescence response at each concentration of Org-12962 was measured. These values were then used to generate concentration-response curves, from which the pEC50 values were calculated using non-linear regression analysis.

Signaling Pathways

Both the 5-HT2A and 5-HT2B receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway. Activation of this pathway by an agonist like Org-12962 initiates a cascade of intracellular events.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Org-12962 Receptor 5-HT2A / 5-HT2B Receptor Agonist->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture CHO-K1 cells expressing 5-HT2A/2B receptors Plating 2. Seed cells into 96-well plates Cell_Culture->Plating Dye_Loading 3. Load cells with calcium-sensitive dye Plating->Dye_Loading Compound_Addition 4. Add varying concentrations of Org-12962 Dye_Loading->Compound_Addition FLIPR_Measurement 5. Measure fluorescence change using FLIPR Compound_Addition->FLIPR_Measurement Curve_Generation 6. Generate concentration- response curves FLIPR_Measurement->Curve_Generation pEC50_Calculation 7. Calculate pEC50 values Curve_Generation->pEC50_Calculation

References

The Anxiolytic Landscape: A Comparative Analysis of Org-12962 Hydrochloride and Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of the discontinued anxiolytic candidate Org-12962 hydrochloride with currently established classes of anxiolytic agents. While clinical data for this compound is limited due to its discontinuation, this analysis serves as a valuable case study in drug development, highlighting the critical importance of receptor selectivity and its impact on the therapeutic window. We will explore the intended mechanism of this compound and contrast its profile with successful anxiolytic drug classes, supported by experimental data from the literature.

Quantitative Data Summary

The following tables summarize the efficacy and adverse effect profiles of major anxiolytic drug classes, providing a comparative baseline against which the challenges of developing a compound like this compound can be understood.

Table 1: Comparative Efficacy of Anxiolytic Drug Classes in Generalized Anxiety Disorder (GAD)

Drug ClassMechanism of ActionTypical Onset of ActionResponse Rate in GADRemission Rate in GADKey Efficacy Considerations
This compound (Discontinued) 5-HT2C Receptor AgonistUnknown (Anticipated to be relatively rapid)Not EstablishedNot EstablishedDiscontinued in Phase II trials; efficacy not demonstrated.
Selective Serotonin Reuptake Inhibitors (SSRIs) Serotonin (5-HT) reuptake inhibition2-4 weeks~60-75%[1]~30-40%First-line treatment; effective for both psychic and somatic symptoms.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) 5-HT and Norepinephrine (NE) reuptake inhibition2-4 weeks~60-75%[2][3][4]~30-40%First-line treatment; may have advantages in patients with comorbid pain.[3]
Benzodiazepines Positive allosteric modulator of GABA-A receptorsRapid (minutes to hours)High for short-term useNot typically used for long-term remissionEffective for acute anxiety; not recommended for long-term use due to dependence and withdrawal issues.[5]
Pregabalin Binds to the alpha-2-delta subunit of voltage-gated calcium channelsRapid (within 1 week)[6]~50%~30%Efficacious as both first-line and adjunctive therapy.[6][7][8]
Buspirone 5-HT1A receptor partial agonist; weak D2 receptor antagonist[9][10][11]2-4 weeks[9][12]Lower than SSRIs/BenzodiazepinesLower than SSRIsNon-sedating and low abuse potential, but generally less effective than first-line agents.[12]

Table 2: Common Adverse Effects of Anxiolytic Drug Classes

Drug ClassCommon Adverse EffectsSerious Adverse EffectsWithdrawal Syndrome
This compound (Discontinued) Dizziness, "spacey" feeling (attributed to 5-HT2A activation)Not extensively studiedUnknown
SSRIs Nausea, headache, insomnia, sexual dysfunction, initial increase in anxietySerotonin syndrome, increased suicidal ideation in young adultsDiscontinuation syndrome (dizziness, nausea, lethargy)
SNRIs Similar to SSRIs, plus potential for increased blood pressure and heart rate[13]Similar to SSRIsDiscontinuation syndrome (often more severe than with SSRIs)
Benzodiazepines Drowsiness, dizziness, cognitive impairment, psychomotor slowingRespiratory depression (especially with alcohol), severe withdrawalHigh potential for dependence and severe withdrawal symptoms (anxiety, insomnia, seizures)
Pregabalin Dizziness, somnolence, weight gain, dry mouth[7][8]Angioedema, hypersensitivity reactionsLower potential than benzodiazepines, but tapering is recommended.[7][8]
Buspirone Dizziness, headache, nausea[11]Serotonin syndrome (rarely, when combined with other serotonergic agents)No significant withdrawal symptoms reported.[12]

Experimental Protocols

While specific protocols for this compound trials are not publicly available, a typical Phase II clinical trial for a novel anxiolytic in Generalized Anxiety Disorder (GAD) would follow a structure similar to this:

Protocol: A Randomized, Double-Blind, Placebo-Controlled, Multi-Center Study to Evaluate the Efficacy and Safety of a Novel Anxiolytic Agent in Adults with Generalized Anxiety Disorder

  • Objective: To assess the efficacy and safety of the investigational drug compared to placebo in reducing the symptoms of GAD.

  • Study Design:

    • Phase: II

    • Design: Randomized, double-blind, placebo-controlled, parallel-group.

    • Duration: 8-12 weeks of treatment, followed by a tapering period and a follow-up visit.

  • Participant Population:

    • Inclusion Criteria: Adults aged 18-65 with a primary diagnosis of GAD according to DSM-5 criteria; Hamilton Anxiety Rating Scale (HAM-A) score ≥ 18 at screening and baseline.[14]

    • Exclusion Criteria: Comorbid psychiatric disorders that are the primary focus of treatment, substance use disorder within the last 6 months, significant medical conditions, pregnancy or lactation, current use of other psychotropic medications.

  • Intervention:

    • Treatment Arms:

      • Investigational Drug (e.g., this compound) at a fixed or flexible dose.

      • Placebo.

    • Administration: Oral, once or twice daily.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline to endpoint (e.g., Week 8) in the total score on the Hamilton Anxiety Rating Scale (HAM-A).

    • Secondary Efficacy Endpoints:

      • Change in the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.

      • Response rate (defined as a ≥50% reduction in HAM-A score).

      • Remission rate (defined as a HAM-A score ≤7).

      • Change in scores on patient-reported outcome measures (e.g., Hospital Anxiety and Depression Scale - HADS).

  • Safety and Tolerability Assessments:

    • Monitoring and recording of all adverse events (AEs).

    • Vital signs, physical examinations, electrocardiograms (ECGs), and laboratory safety tests (hematology, clinical chemistry, urinalysis).

  • Statistical Analysis:

    • The primary efficacy analysis would typically be an Analysis of Covariance (ANCOVA) on the change from baseline in the HAM-A total score, with treatment group as a factor and baseline HAM-A score as a covariate.

    • Analysis of secondary endpoints and safety data would be conducted using appropriate statistical methods (e.g., chi-square tests for response/remission rates, descriptive statistics for AEs).

Signaling Pathways and Experimental Workflows

Signaling Pathways of 5-HT2C and 5-HT2A Receptors

The therapeutic rationale for this compound was its agonist activity at the 5-HT2C receptor, which is implicated in the modulation of anxiety. However, its failure was due to off-target activation of the 5-HT2A receptor. Both receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.

Gq_Signaling 5HT2C_Receptor 5-HT2C Receptor Gq11 Gαq/11 5HT2C_Receptor->Gq11 Agonist Binding (e.g., Org-12962) 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Gq11 Off-target Binding PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq/11 signaling pathway for 5-HT2C and 5-HT2A receptors.

Activation of both 5-HT2C and 5-HT2A receptors by an agonist leads to the activation of the Gq/11 protein.[15][16][17][18][19][20][21] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16][17][18][19][20][21] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a downstream cellular response.[15][16][17][18][19][20][21] While the anxiolytic effects are thought to be mediated by 5-HT2C activation, the hallucinogenic and other undesirable side effects are linked to 5-HT2A activation.[22]

Experimental Workflow for a Discontinued Drug Candidate

The development and subsequent discontinuation of a drug like this compound follows a structured, yet high-attrition, pathway. The diagram below illustrates a simplified workflow.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_outcome Outcome Discovery Target Identification (e.g., 5-HT2C for anxiety) Lead_Opt Lead Optimization (Org-12962 synthesis) Discovery->Lead_Opt In_Vitro In Vitro Studies (Receptor Binding & Potency) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo Phase1 Phase I (Safety & PK in healthy volunteers) In_Vivo->Phase1 Phase2 Phase II (Efficacy & Dose-ranging in patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety) Phase2->Phase3 Successful Outcome Discontinuation Discontinuation Phase2->Discontinuation Poor Selectivity & Adverse Events (e.g., 5-HT2A activity) Approval Regulatory Approval Phase3->Approval

Caption: Simplified workflow of drug development and discontinuation.

This workflow highlights the critical decision points in drug development. For this compound, promising preclinical and Phase I data likely did not translate into a viable therapeutic profile in Phase II due to the emergence of adverse effects related to its lack of in vivo selectivity, leading to its discontinuation.

References

Reproducibility of Behavioral Effects of Org-12962 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects of Org-12962 hydrochloride, a potent 5-HT₂C receptor agonist, alongside other relevant compounds. The focus is on the reproducibility of its anxiolytic-like effects and a comparison with alternative 5-HT₂C receptor agonists, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a pyridinylpiperazine derivative that acts as a potent and selective agonist for the 5-HT₂ receptor family, with the highest affinity for the 5-HT₂C subtype.[1][2] Developed initially as a potential anxiolytic, its progression to clinical use was halted due to side effects in human trials, including dizziness and a "spacey" feeling, which were attributed to a lack of sufficient selectivity over the 5-HT₂A receptor in vivo. Despite its discontinuation for human use, Org-12962 remains a valuable tool in preclinical research for investigating the role of the 5-HT₂C receptor in various physiological and pathological processes.

Comparative Behavioral Effects of 5-HT₂C Receptor Agonists

The reproducibility of behavioral effects is a cornerstone of preclinical psychopharmacology. While direct studies on the reproducibility of Org-12962's effects are scarce in publicly available literature, we can infer its likely behavioral profile and compare it with other well-characterized 5-HT₂C agonists, such as Ro 60-0175 and WAY 161503.

Activation of 5-HT₂C receptors is generally associated with anxiogenic-like effects at higher doses and potential anxiolytic or antidepressant-like effects at lower doses, though this can be model-dependent.[3][4][5][6] However, a significant challenge in interpreting the behavioral effects of 5-HT₂C agonists is their potential to induce hypolocomotion (decreased movement) and sedative-like effects, which can confound the assessment of anxiety.[3][7]

Table 1: Comparative Behavioral Profile of 5-HT₂C Agonists

CompoundPrimary TargetReported Anxiolytic-like EffectsReported Anxiogenic-like EffectsLocomotor EffectsPotential for 5-HT₂A-mediated Side Effects
Org-12962 5-HT₂C AgonistReported to have effects analogous to benzodiazepines in a model of acute anxiety.[8]Data not readily available.Hypolocomotion reported.[9]High, as evidenced by discontinuation from human trials.
Ro 60-0175 5-HT₂C/₅-HT₂B AgonistInconsistent; some studies report anxiolytic-like effects, while others show no effect or sedation.[3][10][11]Some studies suggest anxiogenic-like responses.[3]Induces hypolocomotion and sedative-like responses at higher doses.[3][7]Can induce head-twitch response (HTR) when 5-HT₂C receptors are blocked, suggesting underlying 5-HT₂A agonism.[7]
WAY 161503 5-HT₂C AgonistAntidepressant-like effects in the forced swim test.[12] Anxiogenic-like effects in the elevated plus-maze.[5]Anxiogenic-like effects reported in the elevated plus-maze.[5]Can produce locomotor impairment at higher doses.[6]Data not readily available.

Experimental Protocols for Assessing Behavioral Effects

Reproducible behavioral data is contingent on standardized and well-documented experimental protocols. Below are detailed methodologies for key behavioral assays relevant to the assessment of anxiolytic-like and other behavioral effects of 5-HT₂C agonists.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13][14]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions should be appropriate for the species being tested (e.g., for rats: arms 50 cm long x 10 cm wide, walls of closed arms 40 cm high).

  • Acclimation: Animals should be habituated to the testing room for at least 60 minutes prior to testing.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. A significant decrease in total distance traveled may suggest sedative effects.

Light/Dark Box Test

This test is also based on the conflict between the drive to explore a novel environment and the aversion of rodents to brightly lit areas.[15][16][17][18][19]

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

  • Acclimation: Similar to the EPM, animals should be acclimated to the testing room.

  • Procedure:

    • Place the animal in the dark compartment and allow it to explore freely for a 5 to 10-minute session.

    • Video tracking software is used to record the animal's movement.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the light compartment.

    • Total locomotor activity.

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.[4][20][21][22]

Protocol:

  • Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Acclimation: Animals are habituated to the testing room before the test.

  • Procedure:

    • Place the animal in the center of the open field.

    • Allow the animal to explore for a predetermined period (e.g., 5-10 minutes).

    • An overhead video camera records the session.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency.

  • Interpretation: A decrease in total distance traveled indicates hypolocomotion. A preference for the periphery (thigmotaxis) and reduced time in the center are indicative of anxiety-like behavior.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic effects.[23][24][25][26][27]

Protocol:

  • Acclimation: Animals are habituated to the observation chambers.

  • Procedure:

    • Administer the test compound.

    • Place the animal in an observation chamber (e.g., a clear cylindrical container).

    • Observe and count the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Interpretation: An increase in the frequency of head twitches is indicative of 5-HT₂A receptor agonism.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 5-HT₂C Receptor Agonists

Activation of the 5-HT₂C receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating neuronal excitability.

G cluster_membrane Cell Membrane 5HT2C_Receptor 5-HT₂C Receptor Gq_G11 Gq/11 5HT2C_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP₃ PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PLC->DAG Hydrolyzes PIP₂ to PIP2 PIP₂ Org_12962 Org-12962 (or other 5-HT₂C Agonist) Org_12962->5HT2C_Receptor Binds to Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Neuronal_Modulation Modulation of Neuronal Excitability Ca_increase->Neuronal_Modulation PKC_activation->Neuronal_Modulation G Start Compound Administration (e.g., Org-12962, Vehicle) OpenField Open Field Test Start->OpenField Assess Locomotor Activity & Baseline Anxiety EPM Elevated Plus-Maze Test Start->EPM Assess Anxiety-Like Behavior LightDark Light/Dark Box Test Start->LightDark Assess Anxiety-Like Behavior HTR Head-Twitch Response Start->HTR Assess 5-HT₂A Activity DataAnalysis Data Analysis OpenField->DataAnalysis EPM->DataAnalysis LightDark->DataAnalysis HTR->DataAnalysis Interpretation Interpretation of Behavioral Profile (Anxiolytic, Anxiogenic, Sedative, etc.) DataAnalysis->Interpretation

References

A Comparative Guide to Org-12962 Hydrochloride and m-Chlorophenylpiperazine (mCPP) for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and functional activities of two prominent research compounds: Org-12962 hydrochloride and m-chlorophenylpiperazine (mCPP). Both molecules are known for their interaction with the serotonin (5-HT) system, a critical neurotransmitter network implicated in a wide range of physiological and pathological processes. This document aims to furnish researchers with the necessary data to make informed decisions for their preclinical studies.

At a Glance: Key Properties

FeatureThis compoundm-Chlorophenylpiperazine (mCPP)
Primary Target 5-HT2C Receptor AgonistNon-selective Serotonin Receptor Agonist
Chemical Class PyridinylpiperazinePhenylpiperazine
Key Research Areas Anxiety, Obesity, Substance AbuseAnxiety, Depression, Appetite Control

Introduction to the Compounds

Org-12962 is a potent and selective agonist for the 5-HT2 receptor family, demonstrating the highest affinity for the 5-HT2C subtype.[1] Developed initially as a potential anxiolytic, its clinical development was halted due to side effects attributed to a lack of sufficient selectivity over the 5-HT2A receptor in vivo. Nevertheless, its high in vitro potency and selectivity for the 5-HT2C receptor make it a valuable tool for investigating the specific roles of this receptor in various physiological and pathological states.

m-Chlorophenylpiperazine (mCPP) is a non-selective serotonin receptor agonist that interacts with a wide array of 5-HT receptor subtypes. It also exhibits affinity for the serotonin transporter (SERT).[2] Due to its broad pharmacological profile, mCPP has been extensively used as a pharmacological tool to probe the function of the serotonin system. It is also a known metabolite of several antidepressant drugs, including trazodone.

Comparative Pharmacological Data

The following tables summarize the receptor binding and functional activity data for Org-12962 and mCPP. It is crucial to note that the data presented are compiled from different studies, and therefore, direct quantitative comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Receptor Binding Affinities (Ki, nM)
ReceptorOrg-12962mCPP
5-HT2C Data not available in this format~3.4
5-HT2A Data not available in this format~32.1
5-HT2B Data not available in this format~28.8
5-HT1A Data not available in this formatHigh Affinity
5-HT1B Data not available in this formatHigh Affinity
5-HT1D Data not available in this formatHigh Affinity
5-HT3 Data not available in this formatHigh Affinity
SERT Data not available in this formatModerate Affinity

Note: A comprehensive, directly comparative Ki table from a single study is not available in the public domain. The mCPP data is sourced from multiple references indicating its broad-spectrum activity.

Table 2: Functional Activity (pEC50)
ReceptorOrg-12962mCPP
5-HT2C 8.1Data not available in this format
5-HT2A 7.0Partial Agonist
5-HT2B 6.1Antagonist

The pEC50 value for Org-12962 is from a study by Porter et al. (1999) in CHO-K1 cells expressing human recombinant receptors.

Mechanism of Action and Signaling Pathways

Both Org-12962 and mCPP exert their effects primarily through the activation of 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) predominantly linked to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.

Recent research has revealed a more complex signaling profile for the 5-HT2C receptor, with evidence of coupling to other G proteins, including Gi/o and G12/13, which can lead to the modulation of adenylyl cyclase activity and the activation of Rho GTPases.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Complex cluster_downstream Downstream Signaling Agonist Agonist 5-HT2C_Receptor 5-HT2C Receptor Agonist->5-HT2C_Receptor Binds to Gq_alpha Gαq 5-HT2C_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize the activity of compounds like Org-12962 and mCPP.

Receptor Binding Assay (General Protocol)

Objective: To determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]-mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound (Org-12962 or mCPP).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (Functional Assay)

Objective: To measure the functional agonistic activity of a compound at Gq-coupled receptors.

  • Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them overnight with [3H]-myo-inositol.

  • Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., LiCl) followed by stimulation with varying concentrations of the test compound.

  • Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid extraction followed by ion-exchange chromatography).

  • Quantification: Quantify the amount of [3H]-inositol phosphates produced using liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

IP_Accumulation_Workflow Start Start Cell_Culture Culture 5-HT2C expressing cells Start->Cell_Culture Labeling Label with [3H]-myo-inositol Cell_Culture->Labeling Pre_incubation Pre-incubate with LiCl Labeling->Pre_incubation Stimulation Stimulate with test compound Pre_incubation->Stimulation Extraction Extract inositol phosphates Stimulation->Extraction Quantification Quantify with scintillation counting Extraction->Quantification Data_Analysis Determine EC50 and Emax Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an inositol phosphate accumulation assay.

In Vivo Activity: A Comparative Overview

While direct comparative in vivo studies are limited, the individual profiles of Org-12962 and mCPP suggest distinct behavioral and physiological effects.

Org-12962 has demonstrated anxiolytic-like effects in preclinical models. However, its translation to clinical use was hampered by on-target side effects likely mediated by 5-HT2A receptor activation, such as dizziness.

mCPP is known to induce a range of behavioral effects in both animals and humans, including anxiety, anorexia, and changes in locomotor activity.[3] Its anxiogenic effects in some paradigms have led to its use as a pharmacological model of anxiety.[2][4][5] The broad receptor profile of mCPP makes it challenging to attribute its in vivo effects to a single receptor subtype.

Summary and Conclusion

This compound and m-chlorophenylpiperazine are both valuable tools for serotonin research, but their utility differs based on their selectivity profiles.

  • Org-12962 is the preferred compound for studies specifically investigating the role of the 5-HT2C receptor , owing to its high potency and selectivity. Its limitations in terms of in vivo side effects should be considered in experimental design.

  • mCPP serves as a non-selective serotonin agonist , useful for studies aiming to understand the broader effects of serotonergic system activation. The interpretation of in vivo data with mCPP must account for its interactions with multiple 5-HT receptor subtypes and the serotonin transporter.

Researchers should carefully consider their specific research questions and the pharmacological profiles of these compounds when selecting the appropriate tool for their studies. The provided data and protocols are intended to serve as a foundational guide for these endeavors.

References

Safety Operating Guide

Proper Disposal of Org-12962 Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Org-12962 hydrochloride is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent and selective 5-HT2C receptor agonist.

This compound, with the IUPAC name 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine hydrochloride, requires careful management during its entire lifecycle in the laboratory, from receipt to disposal.[1] Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The following table summarizes the key safety data for this compound.

ParameterSpecificationSource
CAS Number 210821-63-9Tocris Bioscience
Storage Temperature 2-8°CSigma-Aldrich
Personal Protective Equipment (PPE) Chemical fume hood, safety glasses, gloves, lab coatTocris Bioscience
First Aid - Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Consult a doctor.Tocris Bioscience
First Aid - Skin Contact Immediately wash with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a doctor.Tocris Bioscience
First Aid - Eye Contact Flush with copious amounts of water for at least 15 minutes. Consult a doctor.Tocris Bioscience
First Aid - Ingestion Rinse mouth with water. Do not induce vomiting unless directed by medical personnel.Tocris Bioscience

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous or toxic waste procedure, managed through a licensed waste disposal company.[1] The following workflow outlines the necessary steps for proper disposal.

cluster_0 Waste Identification & Characterization cluster_1 Containerization cluster_2 Temporary Storage cluster_3 Disposal A 1. Identify Waste: This compound (solid or in solution) B 2. Select a suitable, non-reactive container with a secure lid. A->B Proceed to C 3. Label the container clearly: 'Hazardous Waste - this compound' B->C Then D 4. Store the sealed container in a designated, secure hazardous waste accumulation area. C->D Then E 5. Arrange for collection by a specialized, licensed hazardous waste disposal company. D->E Finally F 6. Complete all necessary waste transfer documentation. E->F

Figure 1: Workflow for the proper disposal of this compound.

Detailed Experimental Protocols

While specific experimental protocols for the use of this compound can vary, the handling and disposal procedures remain consistent.

Spill Management Protocol:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Cover the spillage with a suitable absorbent material.

  • Collect the Waste: Carefully sweep up the absorbed material and place it into an appropriate, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the hazardous waste container.

  • Label for Disposal: The container should be clearly labeled as "Hazardous Waste - this compound spill debris" and disposed of according to the protocol outlined in Figure 1.

Logical Relationship of Safety and Disposal

The relationship between the chemical properties of this compound and the required disposal procedures is a direct one. The compound's potential for biological activity necessitates its treatment as a hazardous substance, leading to a structured and regulated disposal pathway.

A This compound (Biologically Active Compound) B Potential for Harm to Human Health and Environment A->B leads to C Classification as Hazardous/Toxic Waste B->C requires D Regulated Disposal Pathway C->D mandates a

Figure 2: Rationale for the regulated disposal of this compound.

Although this compound may not meet the criteria for classification as hazardous for transport, it is imperative to follow all national and local regulations for the disposal of hazardous or toxic wastes.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for collection by a certified disposal company.

References

Safeguarding Your Research: Essential Protocols for Handling Org-12962 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Org-12962 hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical compound intended for laboratory research purposes. While a comprehensive toxicological profile has not been fully established, it is imperative to handle this substance with a high degree of caution. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established best practices for working with research chemicals of unknown hazardous potential.

Personal Protective Equipment (PPE)

The primary line of defense against accidental exposure is the consistent and correct use of personal protective equipment. All personnel handling this compound must utilize the following PPE.

PPE CategorySpecification
Eye Protection Appropriate safety glasses should be worn at all times in the laboratory.
Hand Protection Chemical-resistant gloves (minimum standard BS EN 374:2003) are mandatory. Gloves should be inspected for integrity before each use.
Body Protection A laboratory coat or other appropriate protective clothing must be worn to prevent skin contact.
Respiratory Protection If a risk assessment indicates it is necessary, a suitable respirator should be used to prevent inhalation of dust or aerosols.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound, particularly the handling of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • The laboratory should be equipped with a safety shower and an eyewash station for immediate use in case of an emergency.[1]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Weighing and Aliquoting: Conduct these procedures within a chemical fume hood to contain any dust. Avoid the formation of dust and aerosols.[1]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures: First Aid

In the event of accidental exposure, immediate action is critical.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical advice.[1]

  • Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containment: Collect all waste materials, including empty containers, contaminated PPE, and unused compound, in a suitable, labeled container.

  • Disposal: Arrange for the collection and disposal of the waste by a specialized and licensed disposal company, in accordance with all national and local regulations. Do not dispose of this chemical down the drain or in general waste.[1]

Experimental Workflow

The following diagram outlines the standard operational workflow for safely handling this compound.

prep Preparation (Don PPE, Inspect Equipment) handling Handling in Fume Hood (Weighing, Aliquoting, Solution Prep) prep->handling experiment Experimental Use handling->experiment decontamination Decontamination (Clean Workspace, Remove PPE) experiment->decontamination waste_collection Waste Collection (Segregate Hazardous Waste) decontamination->waste_collection disposal Disposal (Arrange for Specialized Collection) waste_collection->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Org-12962 hydrochloride
Reactant of Route 2
Reactant of Route 2
Org-12962 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。